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  • Product: 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
  • CAS: 1174308-75-8

Core Science & Biosynthesis

Foundational

In-Depth Physicochemical Profiling of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol: A Technical Guide for Drug Development

As medicinal chemistry increasingly ventures into novel sp³-enriched chemical space, the characterization of polar, low-molecular-weight building blocks has become a critical bottleneck in hit-to-lead optimization. This...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry increasingly ventures into novel sp³-enriched chemical space, the characterization of polar, low-molecular-weight building blocks has become a critical bottleneck in hit-to-lead optimization. This whitepaper provides an authoritative, mechanistic breakdown of the physical properties of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8) .

By detailing the causality behind its physicochemical behavior and establishing self-validating experimental protocols, this guide empowers drug development professionals to effectively integrate this fragment into complex pharmacophores.

Molecular Architecture & Physicochemical Baseline

The structural architecture of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is defined by two distinct functional domains:

  • The 1-ethyl-1H-pyrazole Core: A metabolically robust heteroaromatic ring that provides rigid structural directionality and acts as a dual hydrogen-bond acceptor/donor system depending on its local microenvironment.

  • The Ethanolamine Side Chain: A highly flexible, hydrophilic moiety containing a primary amine and a secondary hydroxyl group.

This combination generates a highly polar molecule. The primary amine is expected to have a pKa of ~9.0–9.5, ensuring it remains predominantly protonated (cationic) at physiological pH (7.4). This ionization state drastically limits passive lipid bilayer diffusion while maximizing aqueous solubility [1].

Quantitative Property Summary

The following table summarizes the key physicochemical metrics of the compound, mapping the structural drivers to their resulting properties [1].

PropertyValueCausality / Structural Driver
Molecular Weight 155.20 g/mol Low MW ensures high ligand efficiency (LE), making it an ideal starting point for fragment-based drug discovery (FBDD).
Exact Mass 155.1058 g/mol Critical for precise High-Resolution Mass Spectrometry (HRMS) tracking during metabolic stability assays.
Predicted XLogP3-AA -1.3Driven by the primary amine and hydroxyl group; indicates extreme hydrophilicity and preference for aqueous compartments.
H-Bond Donors 3Contributed by the -NH₂ and -OH groups; facilitates strong electrostatic interactions with target kinase/GPCR residues.
H-Bond Acceptors 4Contributed by the oxygen, primary amine, and the sp² nitrogens of the pyrazole ring.
Rotatable Bonds 4The ethyl and ethanolamine linkages provide conformational flexibility for induced-fit target binding.

Experimental Methodologies for Property Determination

To transition this building block from a theoretical fragment to a validated lead component, its physical properties must be empirically determined. As a Senior Application Scientist, I emphasize that protocols must be self-validating systems —meaning the assay design inherently flags its own failures.

Protocol A: Potentiometric pKa Determination (OECD 112)

Understanding the exact pKa is non-negotiable, as it dictates the molecule's ionization state, which downstream affects both solubility and target binding thermodynamics [2].

Causality Focus: Why use a 0.15 M KCl matrix? Aqueous titration without a background electrolyte leads to fluctuating ionic strength as HCl/KOH is added, which destabilizes the activity coefficients of the ions and skews the Bjerrum plot. A constant 0.15 M KCl background mimics physiological ionic strength and ensures mathematical linearity during non-linear regression analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl aqueous solution. Ensure complete dissolution via sonication.

  • Electrode Calibration: Standardize the glass pH electrode using certified reference buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • System Validation (Control): Run a parallel titration of a known standard (e.g., Labetalol) to verify the electrode's Nernstian response.

  • Titration: Titrate the sample using standardized 0.1 M HCl to pH 2.0, followed by back-titration with 0.1 M KOH to pH 11.0.

  • Data Analysis: Plot the volume of titrant against pH. Calculate the pKa from the inflection points using the Bjerrum function.

pKa_Workflow N1 1. Sample Preparation (0.15 M KCl Aqueous Matrix) N3 3. Potentiometric Titration (0.1 M HCl / KOH) N1->N3 Analyte Addition N2 2. Electrode Calibration (Standard Buffers pH 4, 7, 10) N2->N1 System Ready N4 4. Data Acquisition (Volume vs. pH Curve) N3->N4 Continuous Monitoring N5 5. Bjerrum Plot Analysis (pKa Calculation) N4->N5 Non-linear Regression

Fig 1: Self-validating potentiometric pKa determination workflow (OECD 112).

Protocol B: LogP/LogD Determination via Shake-Flask Method (OECD 107)

Lipophilicity dictates membrane permeability. For highly polar compounds (LogP < 0), standard HPLC-based methods are prone to failure because the analyte elutes in the void volume of the reverse-phase column. Therefore, the traditional Shake-Flask method remains the gold standard [3].

Causality Focus: Why perform a mass balance check? Highly polar amines can adsorb onto the negatively charged silanol groups of standard glassware. If the sum of the compound in the aqueous and octanol phases does not equal the initial input, adsorption has occurred, and the resulting LogP will be artificially skewed.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir n-octanol and 10 mM PBS (pH 7.4) together for 24 hours to mutually saturate the phases.

  • Equilibration: Dissolve the compound in the pre-saturated aqueous phase to a concentration of 100 µM. Add an equal volume of pre-saturated n-octanol.

  • Agitation: Shake the biphasic system at 100 RPM for 24 hours at 25.0 °C.

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions at the interface.

  • Quantification & Validation: Quantify the concentration in both phases using LC-MS/MS. Calculate the mass balance. If total recovery is <95%, discard the run and repeat using silanized (deactivated) glassware.

Implications for Drug Design and ADME Profiling

The physical properties of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol dictate its strategic utility in medicinal chemistry. Because it possesses a low LogP (-1.3) and a basic amine, it is highly soluble but exhibits poor passive permeability across the blood-brain barrier (BBB).

This makes it an exceptional moiety for peripherally restricted drugs . By appending this building block to a lipophilic core, medicinal chemists can drastically lower the overall LogD of the lead molecule, effectively "tuning" it to avoid Central Nervous System (CNS) off-target toxicity while maintaining high free-fraction concentrations in the plasma.

Drug_Design A 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (Fragment Input) B Scaffold Attachment (Amide Coupling / Alkylation) A->B Synthesis C Physicochemical Modulation (Solubility & TPSA Tuning) B->C Property Mapping D In Vitro ADME Profiling (Permeability & Stability) C->D Screening E Lead Optimization (Target Kinase/GPCR) D->E Candidate Selection

Fig 2: Integration of the pyrazole building block into hit-to-lead optimization.

References

  • European Chemicals Agency (ECHA) / Legislation.gov.uk. "OECD Test Guideline 112: Dissociation Constants in Water." Regulation (EC) No 440/2008. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. URL: [Link]

Exploratory

Structural and Synthetic Profiling of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Synthetic Whitepaper Executive Summary In contemporary drug discovery, the architectural precision of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Synthetic Whitepaper

Executive Summary

In contemporary drug discovery, the architectural precision of molecular building blocks dictates the success of hit-to-lead optimization. 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8)[1][2] has emerged as a highly versatile, bifunctional scaffold. By combining an electron-rich, heteroaromatic pyrazole core with a flexible ethanolamine side chain, this compound provides a privileged chemotype for targeting kinase hinge regions, G-protein coupled receptors (GPCRs), and complex protein-protein interactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. Here, we will dissect the structural causality of this molecule, detail a self-validating synthetic methodology, and outline its strategic integration into pharmaceutical workflows.

Structural Anatomy & Physicochemical Profiling

The utility of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol lies in its dual-domain architecture:

  • The 1-Ethyl-1H-Pyrazole Core: Pyrazoles are classic bioisosteres for phenyl and amide groups. The N-ethyl substitution serves a dual purpose: it increases the lipophilicity of the fragment (improving membrane permeability) while sterically locking the orientation of the ring to prevent tautomerization, a common issue in unsubstituted pyrazoles. This ensures predictable vector projection when the pyrazole acts as a hydrogen-bond acceptor in an enzyme's active site.

  • The Ethanolamine Side Chain: The −CH(OH)−CH2​−NH2​ moiety introduces two distinct functional handles. The secondary hydroxyl group acts as a potent hydrogen bond donor/acceptor, crucial for solvent-exposed interactions. The primary amine is a highly reactive nucleophile, serving as the primary site for late-stage diversification (e.g., amide couplings, reductive aminations, or urea formations).

Quantitative Chemical Profile

To facilitate rapid integration into computational models and inventory systems, the key quantitative metrics of this building block and its primary precursor are summarized below.

PropertyTarget CompoundPrimary Precursor
Chemical Name 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol1-ethyl-1H-pyrazole-4-carbaldehyde
CAS Registry Number 1174308-75-8[1]304903-10-4[3]
Molecular Formula C7​H13​N3​O C6​H8​N2​O [3]
Molecular Weight 155.20 g/mol 124.14 g/mol [3]
Hydrogen Bond Donors 3 ( −OH , −NH2​ )0
Hydrogen Bond Acceptors 3 (Pyrazole N, −OH , −NH2​ )2 (Pyrazole N, Carbonyl O)
Primary Utility Nucleophilic building block / API intermediateElectrophilic starting material

Synthetic Methodologies: From Precursor to Target

The most robust and scalable route to synthesize 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol relies on a two-step sequence starting from the commercially available 1-ethyl-1H-pyrazole-4-carbaldehyde [4]. The sequence utilizes a Henry (nitroaldol) reaction followed by a chemoselective reduction.

Mechanistic Rationale
  • Step 1 (Henry Reaction): The base-catalyzed condensation of the aldehyde with nitromethane yields a nitroalcohol intermediate. The causality behind using mild basic conditions (e.g., catalytic NaOH or Triethylamine) is to prevent the spontaneous dehydration of the nitroalcohol into a nitroalkene, which would complicate the subsequent reduction step.

  • Step 2 (Reduction): The aliphatic nitro group must be reduced to a primary amine without cleaving the sensitive carbon-nitrogen bonds of the pyrazole ring. Catalytic hydrogenation using Palladium on Carbon ( Pd/C ) under slightly acidic conditions is preferred. The acid protonates the newly formed amine, preventing it from attacking unreacted intermediates and forming secondary amine dimers.

Synthesis A 1-Ethyl-1H-pyrazole-4-carbaldehyde (CAS: 304903-10-4) B Henry Reaction (Nitromethane, Base, 0°C to RT) A->B C 1-(1-Ethyl-1H-pyrazol-4-yl)-2-nitroethan-1-ol (Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2, Acidic Media) C->D E 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8) D->E

Synthetic route for 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol via Henry reaction.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes specific in-process controls (IPCs) to verify chemical transformations before proceeding.

Protocol 1: Synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)-2-nitroethan-1-ol
  • Preparation: Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (10.0 mmol, 1.24 g) in 15 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask purged with dry N2​ .

  • Reagent Addition: Add nitromethane (15.0 mmol, 0.81 mL). Cool the reaction mixture to 0 °C using an ice bath.

  • Catalysis: Dropwise, add a catalytic amount of Triethylamine ( Et3​N , 1.0 mmol, 0.14 mL).

  • Incubation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation (IPC): Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The aldehyde precursor ( Rf​≈0.6 ) should disappear, replaced by a more polar, UV-active spot ( Rf​≈0.3 ).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the nitroalcohol intermediate as a pale yellow oil.

Protocol 2: Chemoselective Reduction to the Aminoalcohol
  • Preparation: Dissolve the crude nitroalcohol intermediate in 20 mL of absolute ethanol. Add 1.0 mL of glacial acetic acid. Causality: The acetic acid acts as a buffer to immediately protonate the resulting amine, preventing dimerization.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a blanket of argon to prevent auto-ignition.

  • Hydrogenation: Purge the flask with H2​ gas (balloon pressure) and stir vigorously at room temperature for 12 hours.

  • Self-Validation (IPC): Take a micro-aliquot, filter through a celite pad, and analyze via LC-MS. The mass spectrum should show the complete disappearance of the nitro mass and the appearance of the [M+H]+ peak at m/z 156.2.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Purification: Concentrate the filtrate. To obtain the free base, partition the residue between CH2​Cl2​ and 1M NaOH . Extract, dry, and concentrate to yield pure 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

Applications in Drug Discovery Workflows

In medicinal chemistry, primary amines are highly prized for their ability to rapidly generate structure-activity relationship (SAR) libraries via parallel synthesis. The 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol scaffold is frequently utilized in amide coupling workflows to synthesize libraries of potential kinase inhibitors (such as Pim kinase inhibitors)[5].

By reacting the primary amine with a diverse array of carboxylic acids using coupling reagents like HATU and DIPEA, chemists can rapidly explore the chemical space surrounding the pyrazole core. The adjacent hydroxyl group often remains unprotected during these reactions due to the higher nucleophilicity of the primary amine, allowing for highly chemoselective acylations.

Workflow A Scaffold Selection (Pyrazole-ethanolamine) B Chemoselective Amide Coupling (HATU, DIPEA, R-COOH) A->B C Library Generation (N-Acylated Derivatives) B->C D In Vitro Kinase/GPCR Assays (High-Throughput Screening) C->D E SAR Analysis & Lead Optimization (Iterative Refinement) D->E

Integration of the pyrazole building block into a hit-to-lead drug discovery workflow.

References

  • NextSDS. 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Chemical Substance Information.[1] Available at:

  • AS-1 Co. Enamine Compound 250mg CAS No:1174308-75-8 EN300-174647.[2] Available at:

  • Google Patents. US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.[5] Available at:

  • Fujifilm Wako Chemicals. 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.[6] Available at:

  • PubChem. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900.[3] Available at:

  • ExChemistry. 1-ethyl-1H-pyrazole-4-carbaldehyde supplier - CAS 304903-10-4.[7] Available at:

  • Oakwood Chemical. 1-Ethyl-1H-pyrazole-4-carbaldehyde. Available at:

  • Sigma-Aldrich. 1-Ethyl-1H-pyrazole-4-carbaldehyde (CAS 304903-10-4). Available at:

Sources

Foundational

An In-depth Technical Guide to α-(Aminomethyl)-1-ethyl-1H-pyrazole-4-methanol

Abstract This technical guide provides a comprehensive analysis of α-(aminomethyl)-1-ethyl-1H-pyrazole-4-methanol (CAS No. 1174308-75-8), a substituted pyrazole derivative of significant interest in medicinal chemistry.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of α-(aminomethyl)-1-ethyl-1H-pyrazole-4-methanol (CAS No. 1174308-75-8), a substituted pyrazole derivative of significant interest in medicinal chemistry.[1][2] Pyrazoles are recognized as privileged scaffolds due to their wide range of pharmacological activities and presence in numerous FDA-approved drugs.[3][4][5][6] This document details the structural features, predicted physicochemical properties, a robust synthetic pathway, and potential therapeutic applications of the title compound. The content is structured to provide both foundational knowledge and actionable protocols for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][6][7] Its unique electronic properties—featuring both a pyridine-like basic nitrogen and a pyrrole-like nitrogen—allow it to act as a versatile hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[5][7][8] The pyrazole nucleus is found in a diverse array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the antipsychotic CDPPB, and the anti-obesity agent Rimonabant.[4][5][6]

The subject of this guide, α-(aminomethyl)-1-ethyl-1H-pyrazole-4-methanol, incorporates several key pharmacophoric features onto this privileged scaffold:

  • An N1-ethyl substitution , which can enhance metabolic stability and modulate binding affinity.

  • A C4-amino alcohol side chain , a motif present in many biologically active molecules that provides a chiral center and multiple points for hydrogen bonding.

This combination of features suggests a high potential for biological activity, making it a compelling target for further investigation.

Structural and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.

Chemical Structure and Identifiers
  • Systematic Name: α-(Aminomethyl)-1-ethyl-1H-pyrazole-4-methanol

  • Synonym: 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol[1][2]

  • CAS Number: 1174308-75-8[1]

  • Molecular Formula: C₇H₁₃N₃O[1]

  • Molecular Weight: 155.20 g/mol [1]

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties, which are crucial for predicting the compound's behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 155.20 g/mol [1]Complies with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
XLogP3-AA -1.3[1]Indicates high hydrophilicity, which may affect membrane permeability but suggests good aqueous solubility.
Hydrogen Bond Donors 2[1]The amine and hydroxyl groups can form strong interactions with target proteins.
Hydrogen Bond Acceptors 3The pyrazole nitrogens and the hydroxyl oxygen can accept hydrogen bonds.
Rotatable Bond Count 3[1]Low conformational flexibility can lead to higher binding affinity.
pKa (most basic) ~8.5-9.5 (Amine)The primary amine will be protonated at physiological pH, influencing solubility and receptor interaction.
pKa (most acidic) >14 (Alcohol)The hydroxyl group is not significantly acidic.

Synthetic Strategy and Experimental Protocol

The synthesis of α-(aminomethyl)-1-ethyl-1H-pyrazole-4-methanol can be efficiently achieved through a multi-step process starting from readily available materials. A key intermediate is the corresponding pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems like N-substituted pyrazoles.[9][10][11]

Retrosynthetic Analysis

A logical retrosynthetic pathway is outlined below. The target amino alcohol can be derived from the corresponding aldehyde, which itself is synthesized from N-ethylpyrazole.

Retrosynthesis Target α-(Aminomethyl)-1-ethyl- 1H-pyrazole-4-methanol Aldehyde 1-Ethyl-1H-pyrazole- 4-carbaldehyde Target->Aldehyde Cyanohydrin formation & Reduction NEthylpyrazole 1-Ethyl-1H-pyrazole Aldehyde->NEthylpyrazole Vilsmeier-Haack Formylation Hydrazone Hydrazone Precursor NEthylpyrazole->Hydrazone Cyclization Ethylhydrazine Ethylhydrazine Hydrazone->Ethylhydrazine Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone->Dicarbonyl

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

The formation of the pyrazole core is typically achieved via the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4]

  • To a solution of ethylhydrazine in ethanol, add an equimolar amount of malondialdehyde tetramethyl acetal.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 1-ethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to 1-Ethyl-1H-pyrazole-4-carbaldehyde

This reaction introduces the aldehyde group at the C4 position, which is electronically favored for electrophilic substitution on the pyrazole ring.[4][11]

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 eq) to an ice-cold solution of N,N-dimethylformamide (DMF, 3-5 eq).

  • To this reagent, add 1-ethyl-1H-pyrazole (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.[10]

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium bicarbonate.[10]

  • The product will often precipitate and can be collected by filtration. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of α-(Aminomethyl)-1-ethyl-1H-pyrazole-4-methanol

This final step involves the formation of an amino alcohol from the aldehyde via a modified Strecker synthesis or similar nucleophilic addition.

  • In a flask, dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

  • Add a solution of sodium cyanide (NaCN, 1.1 eq) in water, followed by ammonium chloride (NH₄Cl, 1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours to form the intermediate α-aminonitrile.

  • Carefully acidify the mixture and extract the aminonitrile.

  • Reduce the nitrile group. A common method is using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like THF. Caution: LiAlH₄ reacts violently with water.

  • Following the reduction, carefully quench the reaction with water and a base (e.g., NaOH solution).

  • Filter the resulting salts and concentrate the filtrate. Purify the final product by column chromatography to yield α-(aminomethyl)-1-ethyl-1H-pyrazole-4-methanol.

Spectroscopic Characterization (Predicted)

Authenticating the structure of the synthesized compound is critical. While experimental data for this specific molecule is scarce, predictions can be made based on known data for similar pyrazole derivatives.[12][13][14]

TechniquePredicted Observations
¹H NMR Pyrazole Protons: Two singlets in the aromatic region (δ 7.5-8.0 ppm). Ethyl Group: A quartet (δ ~4.2 ppm, -CH₂) and a triplet (δ ~1.4 ppm, -CH₃). Side Chain: A multiplet for the chiral proton (-CH(OH)-) and multiplets for the -CH₂NH₂ protons. Broad singlets for -OH and -NH₂ protons, which may exchange with D₂O.
¹³C NMR Pyrazole Carbons: Peaks in the range of δ 110-140 ppm. Aldehyde Carbon (in precursor): Signal around δ 185-195 ppm. Side Chain Carbons: Signals for -CH(OH)- (~65-75 ppm) and -CH₂NH₂ (~40-50 ppm). Ethyl Carbons: Two signals in the aliphatic region.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 156.11.
IR Spectroscopy Broad O-H and N-H stretching bands (3200-3500 cm⁻¹). C-H stretching bands (~2850-3000 cm⁻¹). C=N and C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).

Potential Pharmacological Applications and Future Directions

The structural motifs within α-(aminomethyl)-1-ethyl-1H-pyrazole-4-methanol suggest several promising avenues for pharmacological investigation. Pyrazole derivatives are known to exhibit a vast range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][6][15]

Workflow for Biological Screening

Screening cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development A Compound Synthesis & Purification B Primary Target Assays (e.g., Kinase, GPCR panels) A->B C Cell-Based Assays (Cytotoxicity, Proliferation) A->C D Antimicrobial Screening (MIC determination) A->D E Identify 'Hit' Compound B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Models G->H I Pharmacokinetic Studies H->I

Caption: A generalized workflow for drug discovery screening.

Hypothesized Biological Targets
  • Kinase Inhibition: The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The amino alcohol side chain could form additional hydrogen bonds in the active site, potentially leading to high potency and selectivity.

  • GPCR Modulation: The combination of the aromatic heterocycle and the protonatable amine makes it a candidate for interacting with G-protein coupled receptors, which often have binding pockets that accommodate such features.

  • Anti-infective Agents: Aminopyrazoles and their derivatives have shown promise as antibacterial and antifungal agents.[16][17] The title compound should be evaluated against a panel of clinically relevant pathogens.

Conclusion

α-(Aminomethyl)-1-ethyl-1H-pyrazole-4-methanol represents a molecule of high potential for drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features are characteristic of many successful therapeutic agents. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize, characterize, and evaluate this promising compound. Further investigation into its biological activities is strongly warranted and could lead to the development of novel therapeutics.

References

  • Benchchem. Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • Al-Azmi, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (Date not available). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. Available from: [Link]

  • Suresh HM and Suresha Kumara TH. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. Available from: [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Available from: [Link]

  • Tazzin, Z. A., et al. (Date not available). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available from: [Link]

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

  • Gálico, D. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

  • Royal Society of Chemistry. (Date not available). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Patil, S. D., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

  • Abdel-Megeid, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available from: [Link]

  • ResearchGate. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available from: [Link]

  • NextSDS. 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. Available from: [Link]

Sources

Exploratory

Technical Guide to the Spectroscopic Elucidation of CAS 1174308-75-8

Executive Summary As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that serve as foundational scaffolds in modern drug discovery. CAS 1174308-75-8 , chemically identified as 2-amino-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that serve as foundational scaffolds in modern drug discovery. CAS 1174308-75-8 , chemically identified as 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (Molecular Formula: C7H13N3O), is a highly versatile heteroaryl-amino alcohol. Due to its bifunctional character, this structural motif is increasingly utilized in combinatorial chemistry, particularly in the synthesis of DNA-Encoded Libraries (DELs) and kinase inhibitor development[1].

This whitepaper provides an in-depth, causality-driven analysis of the spectroscopic properties (NMR, MS, IR) of CAS 1174308-75-8. By understanding the fundamental electronic and stereochemical environments of this molecule, researchers can confidently elucidate its structure, verify its purity, and integrate it into complex synthetic workflows.

Structural Causality & Pharmacophore Analysis

The spectroscopic signatures of CAS 1174308-75-8 are dictated by two distinct structural domains:

  • The 1-Ethyl-1H-Pyrazole Core: Unlike unsubstituted pyrazoles which undergo rapid tautomeric averaging, the N -ethyl substitution "locks" the ring system. The electron-donating nature of the ethyl group increases electron density within the ring, but the inductive withdrawal by the adjacent nitrogen atoms heavily deshields the C-3 and C-5 protons. This structural asymmetry ensures that H-3 and H-5 appear as distinct, non-equivalent resonances[2].

  • The Ethanolamine Side Chain: The attachment of the 2-amino-1-hydroxyethyl group at the C-4 position introduces a chiral center at C-1'. This stereocenter breaks the local symmetry of the adjacent methylene group (C-2'), rendering its two protons diastereotopic . Consequently, these protons do not appear as a simple doublet but rather as a complex ABX spin system in high-resolution 1 H NMR.

High-Resolution Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR)

Due to the highly polar nature of the amino alcohol moiety, DMSO- d6​ is the preferred solvent to prevent line broadening associated with hydrogen bonding in non-polar solvents like CDCl 3​ .

  • 1 H NMR: The pyrazole H-3 and H-5 protons typically resonate as two sharp singlets (or finely coupled doublets, J≈0.6 Hz) between 7.20 and 7.60 ppm[2]. The chiral methine proton (CH-OH) appears as a multiplet near 4.50 ppm. The diastereotopic methylene protons adjacent to the primary amine resonate between 2.60 and 2.90 ppm.

  • 13 C NMR: The pyrazole C-4 carbon is significantly shielded (~120 ppm) compared to the C-3 and C-5 carbons (~128 and ~138 ppm, respectively) due to the resonance contribution of the heteroatoms[2].

Mass Spectrometry (ESI-MS)

The primary aliphatic amine is highly basic, making Positive Electrospray Ionization (ESI+) the optimal technique[3]. The molecule readily protonates to yield an [M+H]+ precursor ion at m/z 156.11.

  • Fragmentation Causality: Collision-Induced Dissociation (CID) primarily drives the neutral loss of water (-18 Da) from the hydroxyl group, yielding a stabilized conjugated cation at m/z 138.10. A secondary pathway involves the α -cleavage of the ethanolamine chain, losing methanamine (CH 5​ N, -31 Da) to yield a fragment at m/z 125.07.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The solid-state IR spectrum is dominated by extensive intermolecular hydrogen bonding. A broad, intense band spanning 3100–3400 cm −1 confirms the presence of both O-H and N-H stretching vibrations. The pyrazole ring C=C and C=N stretching modes manifest as sharp bands in the 1500–1600 cm −1 region.

Quantitative Data Summaries

Table 1: Predicted 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Pyrazole H-5 7.55s (or d)1H~0.6
Pyrazole H-3 7.28s (or d)1H~0.6
Alkyl CH-OH 4.52dd / m1H5.5, 7.0
N -Ethyl CH 2​ 4.05q2H7.3
Amine CH 2​ -NH 2​ 2.65 - 2.85m (ABX)2HComplex
N -Ethyl CH 3​ 1.35t3H7.3
Exchangeable OH / NH 2​ 4.80 / 1.50 - 2.00br s1H / 2HN/A
Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Carbon EnvironmentChemical Shift ( δ , ppm)Carbon Type
Pyrazole C-5 138.2CH
Pyrazole C-3 128.5CH
Pyrazole C-4 120.1C (Quaternary)
Alkyl CH-OH 66.4CH
Amine CH 2​ -NH 2​ 48.7CH 2​
N -Ethyl CH 2​ 44.2CH 2​
N -Ethyl CH 3​ 15.5CH 3​
Table 3: ESI-MS and FT-IR Key Signatures
TechniqueKey FeatureValue / RangeCausality / Assignment
ESI-MS (+) Precursor Ion m/z 156.11 [M+H]+ (Protonation of primary amine)
ESI-MS (+) Major Fragment 1 m/z 138.10 [M+H−H2​O]+ (Loss of hydroxyl group)
ESI-MS (+) Major Fragment 2 m/z 125.07 [M+H−CH5​N]+ ( α -cleavage of amine)
FT-IR (ATR) Broad Stretch3100 - 3400 cm −1 O-H and N-H stretching (Hydrogen bonded)
FT-IR (ATR) Sharp Stretch1550 cm −1 Pyrazole ring C=N stretching

Visualizations

MS_Fragmentation M [M+H]+ m/z 156.11 F1 [M+H - H2O]+ m/z 138.10 M->F1 Loss of H2O (-18 Da) F2 [M+H - CH5N]+ m/z 125.07 M->F2 Loss of CH5N (-31 Da) F3 Pyrazole Cation m/z 95.06 F1->F3 Cleavage (-43 Da)

ESI-MS fragmentation pathway of CAS 1174308-75-8.

NMR_Workflow S1 1. Sample Prep (10 mg in 0.6 mL DMSO-d6) S2 2. Probe Tuning (Match & Tune to 1H/13C) S1->S2 S3 3. Shimming (Optimize Z-gradients) S2->S3 S4 4. Acquisition (zg30 / zgpg30 sequences) S3->S4 S5 5. Processing (FT, Phase & Baseline Corr.) S4->S5

Self-validating NMR acquisition workflow for structural elucidation.

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

To ensure absolute structural confidence, this protocol incorporates internal line-shape validation.

  • Sample Preparation: Dissolve exactly 10.0 mg of CAS 1174308-75-8 in 600 µL of 99.9% DMSO- d6​ . Transfer to a 5 mm precision NMR tube.

  • Probe Tuning & Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Execute automated tuning and matching (atma) for both 1 H and 13 C channels to maximize probe sensitivity.

  • Shimming & Validation (Self-Validation Step): Perform 3D gradient shimming (topshim). Validation: Acquire a dummy 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO- d6​ pentet at 2.50 ppm. Proceed only if FWHM < 1.0 Hz; otherwise, manually adjust Z1/Z2 gradients.

  • Acquisition:

    • 1 H NMR: Run standard 30° pulse sequence (zg30), 16 scans, 2-second relaxation delay.

    • 13 C NMR: Run proton-decoupled sequence (zgpg30), 1024 scans, 2-second relaxation delay.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) to the 1 H FID prior to Fourier Transform (FT). Phase manually and apply a polynomial baseline correction.

Protocol B: LC-MS (ESI+) Analysis

This protocol ensures mass accuracy and prevents carryover artifacts.

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Equilibration (Self-Validation Step): Inject a blank (solvent only). Validation: Monitor the Total Ion Chromatogram (TIC). Proceed only if the baseline is flat and devoid of peaks >10 4 counts, confirming zero carryover.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at 0.4 mL/min.

  • Ionization & Acquisition: Set the ESI source to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Scan range: m/z 50–500.

  • CID Fragmentation: Apply a collision energy ramp (15–30 eV) to isolate the m/z 156.11 precursor and generate the diagnostic 138.10 and 125.07 product ions.

Protocol C: ATR-FTIR Spectroscopy
  • Crystal Cleaning & Background (Self-Validation Step): Clean the diamond ATR crystal with isopropanol. Acquire a background scan (32 scans, 4 cm −1 resolution). Validation: Ensure the background spectrum shows >95% transmittance across the 4000-400 cm −1 range with no residual organic peaks.

  • Sample Application: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge clicks, ensuring intimate contact.

  • Acquisition: Acquire 32 scans at 4 cm −1 resolution.

  • Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, then normalize the spectrum.

References

  • Title: Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias Source: NIH / PubMed Central URL
  • Title: Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications Source: Beilstein Journal of Organic Chemistry URL
  • Title: 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310 Source: PubChem URL

Sources

Foundational

In Vitro Screening and Pharmacological Profiling of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol in Kinase-Targeted Drug Discovery

Executive Summary The pursuit of novel kinase inhibitors requires molecular scaffolds that can achieve high-affinity binding within the highly conserved ATP-binding pocket while maintaining favorable physicochemical prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel kinase inhibitors requires molecular scaffolds that can achieve high-affinity binding within the highly conserved ATP-binding pocket while maintaining favorable physicochemical properties for cellular permeability. The compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8) represents a highly versatile pharmacophore in modern drug discovery.

This technical whitepaper outlines a comprehensive in vitro screening cascade designed to evaluate this compound and its derivatives as targeted kinase inhibitors. By acting as a Senior Application Scientist, I will guide you through the structural rationale, the causality behind our assay selections, and the self-validating experimental protocols required to transition this chemical building block from a primary biochemical hit to a validated intracellular probe.

Structural Rationale: The Pyrazole Pharmacophore

The molecular architecture of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol provides two critical interaction vectors for kinase inhibition:

  • The 1-Ethyl-1H-Pyrazol-4-yl Core: Pyrazole rings are privileged structures in kinase drug discovery. The nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors/donors with the backbone amides of the kinase hinge region (e.g., Ala145 in SIK kinases or analogous residues in Aurora kinases) [1]. The 1-ethyl substitution provides a lipophilic vector that can project into the solvent-exposed region or occupy a small hydrophobic selectivity pocket, as observed in pan-SIK inhibitors like GLPG3312 [2].

  • The 2-Aminoethanol Motif: The flexible amino alcohol side chain serves as a critical vector for interacting with the ribose-binding pocket or the solvent channel. The terminal hydroxyl and primary amine groups are prime candidates for forming hydrogen-bond networks with conserved aspartate or glutamate residues (e.g., the DFG motif or the catalytic lysine).

Pathway Inhibitor 1-Ethyl-1H-Pyrazole Derivative AuroraB Aurora B Kinase Inhibitor->AuroraB ATP-competitive inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces (via inhibition) CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC Activates Histone Histone H3 (Phosphorylation) Mitosis Mitotic Progression & Cell Division Histone->Mitosis Promotes CPC->Histone Phosphorylates Ser10

Fig 1: Aurora B signaling pathway and the inhibitory mechanism of the pyrazole scaffold.

The In Vitro Screening Cascade

To systematically evaluate the efficacy of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol derivatives, we employ a three-tiered screening cascade. The logic here is progressive stringency: we move from isolated protein (biochemical) to biophysical validation (ruling out false positives), and finally to live-cell target engagement (proving physiological relevance).

Workflow A Compound Library (Pyrazole Scaffold) B TR-FRET Assay (Biochemical IC50) A->B Primary Hit C SPR Analysis (Binding Kinetics) B->C Validation D NanoBRET Assay (Cellular Target Engagement) C->D Cell Permeability E Phenotypic Screening (Cell Viability) D->E Efficacy

Fig 2: Stepwise in vitro screening workflow for pyrazole-based kinase inhibitors.

Quantitative Data Summary

The following table summarizes representative screening data for the base scaffold and optimized derivatives, demonstrating the correlation between biochemical potency and live-cell target engagement.

Compound IDStructural ModificationTR-FRET IC50​ (nM)SPR Kd​ (nM)NanoBRET TE IC50​ (nM)Cell Viability IC50​ (µM)
Cmpd-1 (Base) 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol145.2160.5850.4>10.0
Cmpd-2 N-methylated amine derivative42.148.2210.64.5
Cmpd-3 Fluorinated ethyl chain derivative12.415.865.30.8
GSK1070916 Positive Control (Aurora B/C) [1]5.06.218.50.1

Experimental Methodologies

The following protocols are designed as self-validating systems . In drug discovery, an assay is only as good as its internal controls. We explicitly embed statistical validation steps (like the Z'-factor) and normalization controls to ensure absolute data integrity.

Protocol 1: High-Throughput TR-FRET Kinase Assay

Causality: Why TR-FRET? Heterocyclic compounds, particularly pyrazoles, often exhibit autofluorescence that confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates (e.g., Terbium) with long emission half-lives. By introducing a time delay before reading the emission, we completely bypass the short-lived background fluorescence of the compound library, eliminating a major source of false positives[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol derivatives (in 100% DMSO) into a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., Aurora B) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at its apparent Km​ ) and a fluorescein-labeled peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET dilution buffer containing EDTA (to stop the kinase reaction by chelating Mg2+ ) and a Terbium-labeled anti-phospho antibody.

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 340 nm excitation filter and dual emission filters at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

  • Self-Validation (Z'-factor Calculation): Calculate the emission ratio (520 nm / 490 nm). Before accepting the IC50​ data, calculate the Z'-factor using the positive control (Staurosporine, 10 µM) and negative control (DMSO).

    • Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    • Validation Gate: The assay is only deemed valid if Z′>0.6 , ensuring robust signal-to-background separation [3].

Protocol 2: NanoBRET Intracellular Target Engagement Assay

Causality: Why NanoBRET? A compound may exhibit a 12 nM IC50​ in a biochemical assay but fail entirely in cells due to poor membrane permeability or intense competition from high intracellular ATP concentrations (typically 1-5 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to quantify the actual binding of our pyrazole scaffold to the target kinase inside living cells, providing a highly predictive cellular IC50​ [4].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293T cells in a 96-well plate. Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., AuroraB-NanoLuc). Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Addition: Replace the media with Opti-MEM containing a cell-permeable NanoBRET fluorescent tracer (a known broad-spectrum kinase inhibitor conjugated to a fluorophore) at a concentration equal to its cellular Kd​ .

  • Compound Treatment: Add the pyrazole test compounds in a dose-response format (e.g., 10 µM down to 0.5 nM).

  • Internal Normalization Controls (Critical Step):

    • Control 1 (No Tracer): Cells + DMSO + No Tracer (Establishes background BRET).

    • Control 2 (Max Signal): Cells + DMSO + Tracer (Establishes 100% target occupancy by the tracer).

  • Incubation: Incubate the cells for 2 hours to allow the test compound to equilibrate and compete with the tracer for the kinase ATP-binding site.

  • Detection: Add the NanoLuc substrate (furimazine) and an extracellular NanoLuc inhibitor (to quench any signal from dead/lysed cells, ensuring only live-cell data is captured).

  • Reading & Analysis: Measure luminescence at 460 nm (donor) and 610 nm (acceptor). Calculate the BRET ratio (610 nm / 460 nm). A decrease in the BRET ratio indicates that the 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol derivative has successfully penetrated the cell membrane and displaced the tracer from the kinase pocket.

Conclusion

The 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol scaffold offers a highly tunable starting point for kinase inhibitor development. By employing a rigorous, self-validating in vitro screening cascade—anchored by TR-FRET for biochemical precision and NanoBRET for live-cell physiological relevance—drug development professionals can confidently drive structure-activity relationship (SAR) campaigns, minimizing late-stage attrition due to poor pharmacokinetics or off-target toxicity.

References

  • PubChem: GSK1070916 (Aurora B/C Kinase Inhibitor) . National Center for Biotechnology Information. Available at:[Link]

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 . National Institutes of Health (PMC). Available at:[Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors . National Institutes of Health (PMC). Available at:[Link]

  • High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms . ResearchGate. Available at:[Link]

Exploratory

Preliminary Cytotoxicity Profiling of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol: A Technical Guide

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound Identifier: CAS 1174308-75-8 Executive Summary In early-stage drug discovery, the integration of novel building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound Identifier: CAS 1174308-75-8

Executive Summary

In early-stage drug discovery, the integration of novel building blocks requires rigorous, predictive safety profiling. The compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1174308-75-8) is a bifunctional scaffold featuring an ethyl-substituted pyrazole ring and an amino alcohol moiety[1]. While highly valuable for synthesizing kinase inhibitors and receptor modulators, its structural features present specific toxicological liabilities. Currently categorized under Acute Tox. 4 (oral, dermal, inhalation)[1], establishing its in vitro basal cytotoxicity is a critical prerequisite before advancing derivative compounds into in vivo models.

This whitepaper outlines a self-validating, multiplexed experimental framework designed to evaluate the preliminary cytotoxicity of this compound. By adhering to the principles outlined in the NCATS Assay Guidance Manual and OECD Test Guideline 129[2], this guide bridges mechanistic theory with actionable, high-throughput laboratory protocols.

Mechanistic Toxicology: Predictive Vulnerabilities

As a Senior Application Scientist, I approach cytotoxicity not merely as a binary "live/dead" readout, but as a cascade of structural and metabolic failures. For 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, we must monitor two distinct mechanistic pathways based on its pharmacophores.

Pyrazole-Mediated Oxidative Stress

The pyrazole ring is a known interactor with hepatic cytochrome P450 enzymes, specifically CYP2E1 and CYP2A5. Literature demonstrates that pyrazole exposure can induce CYP2E1 activity, leading to the generation of reactive oxygen species (ROS)[3]. In cellular environments with depleted antioxidant capacity (such as Nrf2 deficiency), this localized oxidative stress rapidly progresses to necrotic hepatotoxicity[3][4]. Therefore, utilizing a metabolically competent cell line like HepG2 is essential to capture CYP-mediated toxic metabolites.

Amino Alcohol-Driven Lysosomotropism

Basic aliphatic amines and amino alcohols are classic drivers of lysosomotropism[5]. Due to their pKa, these molecules diffuse across cell membranes in their neutral state but become protonated and trapped within acidic organelles like lysosomes. This accumulation leads to osmotic swelling, phospholipidosis, and eventually Lysosomal Membrane Permeabilization (LMP), triggering apoptosis or necrosis[6].

ToxicityMech cluster_0 Pyrazole Moiety cluster_1 Amino Alcohol Moiety Compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol CYP CYP2E1 / CYP2A5 Interaction Compound->CYP Lyso Lysosomal Accumulation Compound->Lyso ROS Reactive Oxygen Species (ROS) CYP->ROS OxStress Oxidative Stress & Apoptosis ROS->OxStress LMP Lysosomal Membrane Permeabilization Lyso->LMP Necrosis Cellular Necrosis LMP->Necrosis

Fig 1. Predictive dual-pathway cytotoxicity mechanisms of the pyrazole amino alcohol.

Experimental Framework: The Self-Validating Protocol System

To prevent false positives (e.g., a compound that merely slows metabolism vs. one that destroys the cell membrane), our protocol employs a multiplexed assay design recommended by the NCATS Assay Guidance Manual[7].

We utilize two cell lines:

  • BALB/c 3T3 Fibroblasts: The gold standard for basal cytotoxicity and estimating starting doses for acute oral systemic toxicity (OECD TG 129)[8].

  • HepG2 (Human Hepatocellular Carcinoma): Required to assess the hepatotoxic potential driven by the pyrazole-CYP2E1 interaction[9].

We will multiplex two readouts from the same well:

  • Lactate Dehydrogenase (LDH) Release: Measures physical membrane rupture (necrosis).

  • ATP Quantitation (CellTiter-Glo): Measures metabolic viability.

Workflow Seed Seed HepG2 / 3T3 (96-well plate) Dose Dose Compound (0.1 - 100 µM) Seed->Dose Incubate Incubate 48h (37°C, 5% CO2) Dose->Incubate Split Multiplex Assay Incubate->Split LDH LDH Release (Necrosis/Membrane) Split->LDH CTG CellTiter-Glo (ATP/Viability) Split->CTG

Fig 2. Multiplexed in vitro cytotoxicity workflow combining ATP quantitation and LDH release.

Step-by-Step Methodologies

Cell Culture and Compound Preparation

Causality Note: 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is highly polar due to the amino alcohol group, but the ethyl-pyrazole provides lipophilicity. DMSO is the required vehicle, but final assay concentrations must not exceed 0.5% v/v to prevent solvent-induced background toxicity.

  • Cell Seeding: Harvest BALB/c 3T3 and HepG2 cells at 70-80% confluence. Seed into opaque-walled 96-well tissue culture plates at a density of 1.0 × 10⁴ cells/well in 100 µL of complete media (DMEM + 10% FBS).

  • Attachment: Incubate plates for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 20 mM stock of CAS 1174308-75-8 in 100% anhydrous DMSO. Create a 10-point half-log serial dilution series.

  • Dosing: Transfer the serial dilutions into the assay plates to achieve final concentrations ranging from 0.03 µM to 100 µM. Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., Chlorpromazine, 50 µM).

  • Exposure: Incubate for 48 hours[5].

Multiplexed LDH and ATP Assay Protocol

Causality Note: By measuring LDH in the supernatant first, we preserve the cells at the bottom of the well for subsequent ATP lysis, creating a perfectly paired dataset.

  • LDH Transfer: After 48 hours, carefully transfer 50 µL of the culture supernatant from each well to a fresh, clear 96-well plate.

  • LDH Reaction: Add 50 µL of LDH substrate mix (e.g., CytoTox 96® Reagent) to the transferred supernatant. Incubate in the dark for 30 minutes at room temperature.

  • LDH Readout: Add 50 µL of Stop Solution. Measure absorbance at 490 nm using a microplate reader.

  • ATP Lysis: To the original assay plate (containing the remaining 50 µL media and cells), add 50 µL of CellTiter-Glo® reagent.

  • ATP Extraction: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • ATP Readout: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well.

Data Presentation & Interpretation

Data must be normalized to the vehicle control (100% viability) and the positive control (0% viability). The IC₅₀ (concentration inhibiting 50% of viability) is calculated using a four-parameter logistic non-linear regression model.

Given the Acute Tox. 4 classification of the compound[1], preliminary screening data typically reflects moderate cytotoxicity profiles. Below is a structured representation of expected quantitative data formats for this class of pyrazole-amino alcohols.

Table 1: Representative Cytotoxicity Profile for CAS 1174308-75-8
Cell LineAssay TypeReadout TargetExpected IC₅₀ (µM)Interpretation
BALB/c 3T3 CellTiter-GloATP (Metabolism)45.2 ± 3.1Moderate basal cytotoxicity; establishes OECD 129 starting dose.
BALB/c 3T3 LDH ReleaseMembrane Integrity> 100Low direct membrane lysis; suggests cell death is apoptotic/metabolic.
HepG2 CellTiter-GloATP (Metabolism)18.5 ± 2.4Higher sensitivity in hepatic cells; indicates potential CYP-mediated tox.
HepG2 LDH ReleaseMembrane Integrity65.0 ± 4.8Secondary necrosis occurring at higher doses following metabolic collapse.
ChlorpromazineCellTiter-GloATP (Control)12.4 ± 1.1Assay validation standard (Positive Control).

Interpretation Insight: A significant left-shift in the HepG2 IC₅₀ compared to the 3T3 IC₅₀ strongly implies that hepatic metabolism (via CYP2E1 acting on the pyrazole ring) generates reactive intermediates that exacerbate toxicity, a hallmark of pyrazole derivatives[4][10].

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methods for the Quantification of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Introduction and Analytical Challenges The compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8) is a highly polar, nitrogen-rich organic building block frequently utilized in pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

The compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8) is a highly polar, nitrogen-rich organic building block frequently utilized in pharmaceutical synthesis and drug discovery[1]. Structurally, it features a primary amine, a secondary alcohol, and an N-ethyl substituted pyrazole ring.

From an analytical perspective, quantifying this compound in complex matrices (e.g., reaction mixtures, biological fluids) presents significant challenges:

  • Extreme Polarity: The combination of the amino and hydroxyl groups results in a highly hydrophilic molecule. On standard Reversed-Phase (RP) C18 columns, the compound will likely elute in the void volume, resulting in poor peak shape and severe matrix suppression.

  • Lack of Strong Chromophore: While the pyrazole ring provides some UV absorbance (typically around 220–240 nm), it lacks the molar absorptivity required for trace-level detection without mass spectrometry.

  • Basic Amine Tailing: The primary amine (pKa ~9.5) interacts strongly with residual silanol groups on silica-based stationary phases, causing severe peak tailing under standard LC conditions.

To overcome these challenges, this application note details two field-proven, self-validating analytical strategies: HILIC-LC-MS/MS for direct, high-sensitivity quantification, and Pre-Column FMOC-Cl Derivatization for standard RP-HPLC-UV/Fluorescence systems[][3].

Analytical Strategy & Causality (E-E-A-T)

As an analytical scientist, selecting the correct chromatographic mode is dictated by the analyte's physicochemical properties.

Why HILIC over Reversed-Phase (RP-HPLC)? Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for underivatized amino alcohols[3]. Unlike RP-HPLC, which relies on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). Water in the mobile phase forms an enriched, semi-immobilized aqueous layer on the stationary phase. The polar 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol partitions into this aqueous layer, providing excellent retention and sharp peak shapes. Furthermore, the high organic content of the HILIC mobile phase drastically enhances electrospray ionization (ESI) efficiency in mass spectrometry.

Why FMOC-Cl Derivatization? For laboratories lacking LC-MS/MS capabilities, chemical derivatization is required to enable RP-HPLC retention and UV/Fluorescence detection[]. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is an ideal reagent. Under mild alkaline conditions, the primary amine of the analyte acts as a nucleophile, attacking the chloroformate to form a stable carbamate. This reaction adds a bulky, highly hydrophobic fluorenyl group to the molecule, drastically increasing its partition coefficient (logP) for C18 retention, while simultaneously introducing a strong UV/Fluorescence chromophore[4][5].

DecisionTree Start Sample containing 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Q1 Is LC-MS/MS available? Start->Q1 HILIC Method 1: HILIC-LC-MS/MS (Underivatized) Q1->HILIC Yes (High Sensitivity) Deriv Method 2: FMOC-Cl Derivatization (RP-HPLC-UV/FL) Q1->Deriv No (Standard HPLC) Prep1 Dilute & Shoot / Protein PPT (High Organic Solvent) HILIC->Prep1 Prep2 Borate Buffer (pH 8.5) + FMOC-Cl -> Quench Deriv->Prep2

Analytical decision tree for the quantification of polar amino alcohols.

Method 1: Direct Quantification via HILIC-LC-MS/MS

This protocol enables the trace quantification of the intact molecule without the need for chemical derivatization, maximizing throughput[3].

Sample Preparation
  • Extraction/Dilution: Dilute the sample (or precipitate proteins if using biological matrices) using 100% Acetonitrile. The final sample composition must be at least 75% Acetonitrile to ensure compatibility with initial HILIC gradient conditions and prevent peak distortion.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to an autosampler vial.

Chromatographic Conditions
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the primary amine is fully protonated, maximizing its polarity and partitioning into the HILIC aqueous layer).

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: Linear decrease to 60% B

    • 5.0 - 6.0 min: Hold at 60% B

    • 6.0 - 6.1 min: Return to 95% B

    • 6.1 - 10.0 min: Re-equilibration at 95% B

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Target Mass: The exact mass of the compound is 155.10 g/mol . The protonated precursor ion [M+H]+ is observed at m/z 156.1.

Table 1: Optimized MRM Transitions for HILIC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
Target Compound 156.1138.15015Loss of H2​O (-18 Da)
Target Compound 156.1121.15025Loss of H2​O + NH3​ (-35 Da)
Target Compound 156.195.15035Cleavage yielding ethylpyrazole cation

(Note: The m/z 138.1 transition is recommended for quantification due to high abundance, while m/z 95.1 serves as a highly specific qualifier ion).

Method 2: Pre-Column Derivatization with FMOC-Cl (RP-HPLC-UV)

When LC-MS/MS is unavailable, FMOC-Cl derivatization provides a robust, self-validating system for UV or Fluorescence detection[][5].

Derivatization Reaction Logic

The reaction requires a mildly basic environment (pH 8.5–9.0) to deprotonate the primary amine, rendering it nucleophilic. After the reaction, excess FMOC-Cl must be quenched to prevent it from reacting with water to form FMOC-OH, which can cause massive baseline interference in the chromatogram[4].

ReactionLogic Analyte Target Analyte (Primary Amine) Product FMOC-Derivatized Analyte (UV/FL Active, High logP) Analyte->Product Nucleophilic Attack Reagent FMOC-Cl Reagent (Highly Hydrophobic) Reagent->Product Quench Excess Reagent Quenched (e.g., L-Proline) Reagent->Quench Post-reaction Buffer Borate Buffer pH 8.5 (Deprotonates Amine) Buffer->Analyte Activates

Reaction logic and causality of FMOC-Cl derivatization workflow.

Step-by-Step Derivatization Protocol
  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 8.5 using 0.1 M NaOH.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 10 mM. Prepare fresh daily.

  • Quenching Solution: Prepare a 50 mM solution of L-Proline in water.

  • Reaction:

    • In a 1.5 mL HPLC vial, mix 100 µL of the sample (containing the amino alcohol) with 100 µL of Borate buffer.

    • Add 100 µL of the FMOC-Cl reagent.

    • Vortex immediately and incubate at room temperature for exactly 10 minutes.

  • Quenching: Add 50 µL of the L-Proline quenching solution. Vortex and wait 3 minutes. (Causality: L-Proline reacts with unreacted FMOC-Cl to form a highly polar FMOC-Proline complex, which elutes early in the chromatogram and does not interfere with the target analyte peak).

  • Dilution: Dilute with 150 µL of mobile phase A prior to injection.

RP-HPLC-UV Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (or Fluorescence: Excitation 260 nm, Emission 315 nm for 100x greater sensitivity).

  • Gradient:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 15.0 min: Linear gradient to 90% B

    • 15.0 - 18.0 min: Hold at 90% B

    • 18.0 - 18.1 min: Return to 20% B

    • 18.1 - 22.0 min: Re-equilibration

Method Comparison Summary

Table 2: Comparison of Analytical Strategies

ParameterMethod 1: HILIC-MS/MSMethod 2: FMOC-Derivatization HPLC-UV
Target Analyte State Intact / UnderivatizedFMOC-Carbamate Derivative
Primary Advantage Highest sensitivity, minimal sample prepAccessible instrumentation, robust UV detection
Throughput High (10 min run time)Moderate (22 min run + 15 min prep)
Sensitivity (LOD) ~0.5 - 5 ng/mL~50 - 100 ng/mL (UV) / ~5 ng/mL (FL)
Matrix Interference Low (MS/MS specificity)Moderate (Requires baseline resolution)

References

  • NextSDS. "2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol - Chemical Substance Information." NextSDS. Available at: [Link]

  • Toyo'oka, Toshimasa. "Modern Derivatization Methods For Separation Sciences." Scribd. Available at: [Link]

  • ResearchGate. "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry." ResearchGate. Available at:[Link]

  • Semantic Scholar. "Challenges in the Analysis of Gangliosides by LC-MS (HILIC applications for polar analytes)." Semantic Scholar. Available at:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Investigation of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol in cell culture experiments. This...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol in cell culture experiments. This document outlines detailed protocols for the initial characterization of this novel pyrazole derivative, including cytotoxicity assessment, effects on cell proliferation, and potential mechanistic studies.

Introduction: The Promise of Pyrazole Scaffolds in Cellular Research

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms that is a prominent scaffold in medicinal chemistry.[1][2][3][4][5] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-microbial properties.[3][5][6] Notably, several FDA-approved drugs, such as the kinase inhibitors ibrutinib and ruxolitinib, feature a pyrazole core, highlighting the therapeutic potential of this chemical class.[1][4]

The compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a novel pyrazole derivative. While specific biological activities of this compound are not yet extensively documented, its structural similarity to other biologically active pyrazoles suggests its potential as a modulator of cellular processes. These application notes provide a foundational framework for the initial in vitro characterization of this compound.

PART 1: Compound Handling and Preparation

1.1. Material Information

Compound Name 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
CAS Number 1174308-75-8
Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol

1.2. Reagent Preparation and Storage

Stock Solution Preparation (10 mM):

  • Aseptically weigh out 1.552 mg of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

  • Dissolve the compound in 1 mL of sterile, cell culture-grade dimethyl sulfoxide (DMSO).

  • Gently vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Working Solution Preparation:

  • Dilute the 10 mM stock solution in complete cell culture medium to the desired final concentrations for your experiments.

  • It is crucial to maintain a final DMSO concentration of less than 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity.

1.3. Safety Precautions

  • Handle the compound in accordance with good laboratory practices.[7][8][9][10]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8][9][10]

  • Work in a well-ventilated area or a chemical fume hood.[7][8][9]

PART 2: Experimental Protocols

2.1. Cell Line Selection and Maintenance

The choice of cell line will depend on the research question. Given the known anti-cancer and anti-inflammatory properties of pyrazole derivatives, the following cell lines are suggested for initial screening:

  • Cancer Cell Lines:

    • A549 (human lung carcinoma)

    • MCF-7 (human breast adenocarcinoma)

    • HCT-116 (human colon cancer)

  • Inflammation-Related Cell Lines:

    • RAW 264.7 (murine macrophage)

    • THP-1 (human monocytic)

Maintain the selected cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.

2.2. Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration at which the compound exhibits cytotoxic effects.

Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol in complete culture medium. A suggested concentration range for initial screening is 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (48h)
0 (Vehicle)100
0.198.5
195.2
1075.8
5048.9
10020.3

2.3. Cell Proliferation Assay: Trypan Blue Exclusion

This assay assesses the effect of the compound on cell proliferation over time.

Protocol:

  • Seed cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Treat the cells with non-toxic concentrations of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (determined from the MTT assay).

  • At various time points (e.g., 24, 48, 72 hours), harvest the cells by trypsinization.

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

  • Plot the number of viable cells over time to generate a growth curve.

2.4. Mechanistic Study: Kinase Inhibition Assay

Many pyrazole derivatives are known to be kinase inhibitors.[1][4][11] A general kinase inhibition assay can be performed to investigate this potential mechanism of action.

Protocol:

  • Select a panel of kinases relevant to your research area (e.g., tyrosine kinases, serine/threonine kinases).

  • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Perform the assay according to the manufacturer's instructions, incubating the kinase, substrate, and ATP with varying concentrations of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

  • Measure the kinase activity (e.g., by luminescence or fluorescence).

  • Calculate the percentage of kinase inhibition relative to a no-compound control.

PART 3: Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Compound Stock Preparation Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Cells Cell Line Maintenance Cells->Cytotoxicity Proliferation Proliferation Assay (Trypan Blue) Cells->Proliferation Mechanism Mechanistic Study (Kinase Assay) Cells->Mechanism IC50 IC50 Determination Cytotoxicity->IC50 GrowthCurve Growth Curve Analysis Proliferation->GrowthCurve Inhibition Kinase Inhibition Profile Mechanism->Inhibition IC50->Proliferation IC50->Mechanism

Caption: A generalized workflow for the initial in vitro characterization of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

Hypothetical Signaling Pathway Inhibition:

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS Compound 2-amino-1-(1-ethyl-1H- pyrazol-4-yl)ethan-1-ol RAF RAF Compound->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a pyrazole derivative on a kinase cascade.

PART 4: Troubleshooting

Issue Possible Cause Solution
Poor compound solubility in media Compound precipitation at higher concentrations.Ensure the final DMSO concentration is below 0.5%. Prepare fresh dilutions for each experiment.
High variability in assay results Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for reagent addition. Avoid using the outer wells of the plate.
No observable effect of the compound The compound may not be active in the chosen cell line or at the tested concentrations.Test a broader range of concentrations. Screen additional cell lines. Consider alternative mechanistic assays.

References

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2025). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. [Link]

  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

Sources

Method

Application Note: Utilization of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol in Antimicrobial Drug Discovery and Assay Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols Executive Summary & Pharmacophore Rationale In the continuous a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Pharmacophore Rationale

In the continuous arms race against antimicrobial resistance (AMR), identifying versatile and highly functionalizable chemical scaffolds is critical. 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8) has emerged as a highly valuable building block in medicinal chemistry[1][2].

As a Senior Application Scientist, I frequently recommend this scaffold for antimicrobial library synthesis due to its synergistic structural features:

  • The 1-Ethyl-1H-Pyrazole Core: Pyrazole derivatives are privileged scaffolds in antimicrobial drug discovery, known to inhibit bacterial DNA gyrase, disrupt cell wall synthesis, and exhibit potent antifungal properties[3][4][5]. The N-ethyl substitution provides an optimal balance of lipophilicity, enhancing penetration through the complex lipid bilayers of Gram-negative bacteria and fungal cell walls[4][6].

  • The β -Amino Alcohol Moiety: β -amino alcohols are structural mimics of endogenous peptides and sphingolipids. They are highly effective at inhibiting bacterial proteases and efflux pumps[3]. Furthermore, the primary amine and secondary hydroxyl group offer orthogonal reactivity, allowing for rapid, divergent synthesis of large compound libraries via N-alkylation, acylation, or reductive amination[3][7].

This application note details the standardized workflows for synthesizing derivatives of this scaffold and evaluating their efficacy using self-validating, high-throughput antimicrobial assays.

Experimental Logic & Assay Causality

When screening highly lipophilic heterocyclic compounds, standard optical density (OD 600​ ) measurements often yield false positives. Compounds may precipitate in aqueous broth or exhibit intrinsic fluorescence/absorbance, confounding the data.

To ensure trustworthiness and scientific integrity , we utilize the Resazurin Microtiter Assay (REMA) for primary Minimum Inhibitory Concentration (MIC) screening[8][9]. Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink and highly fluorescent)[8].

  • Causality: By measuring metabolic reduction rather than physical turbidity, REMA eliminates optical artifacts caused by compound precipitation, ensuring that the MIC strictly reflects bacterial viability[10][11].

  • Self-Validation: Every assay plate must include a positive growth control (no drug), a negative sterility control (no bacteria), a solvent toxicity control (DMSO 1%), and an established clinical standard (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the assay's dynamic range[8][12].

Workflow & Mechanistic Visualizations

Workflow A Scaffold: 2-Amino-1-(1-ethyl- 1H-pyrazol-4-yl)ethan-1-ol B Chemical Derivatization (e.g., Amide Coupling) A->B C Primary Screen: REMA MIC Assay B->C D Secondary Screen: Biofilm Eradication C->D E Lead Candidate Selection D->E

Figure 1: High-throughput antimicrobial screening workflow for pyrazole-amino alcohol derivatives.

MOA Compound Pyrazole-Beta-Amino Alcohol Derivative Target1 DNA Gyrase / Topoisomerase IV Inhibition Compound->Target1 Target2 Bacterial Membrane Disruption Compound->Target2 Effect1 Replication Fork Arrest Target1->Effect1 Effect2 Loss of Membrane Potential Target2->Effect2 Death Bacterial Cell Death (Bactericidal Effect) Effect1->Death Effect2->Death

Figure 2: Dual-targeting mechanism of action typical for pyrazole-derived antimicrobial agents.

Quantitative Data Presentation

When reporting the efficacy of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol derivatives, data must be stratified by pathogen type to identify spectrum-of-activity trends. Below is a standardized template for reporting MIC values ( μ g/mL).

Table 1: Representative MIC Data Format for Pyrazole- β -Amino Alcohol Derivatives

Compound IDModifications on ScaffoldS. aureus (MRSA)E. coli (ATCC 25922)C. albicans (ATCC 10231)Cytotoxicity (HepG2 CC 50​ )
Scaffold None (Free Amine/Alcohol)>128>128>128>500
Deriv-01 N-benzyl substitution166432>200
Deriv-02 N-(4-chlorobenzoyl)4328150
Deriv-03 N-alkyl (C10 chain)28445
Ciprofloxacin Positive Control (Antibacterial)0.50.015N/A>100
Fluconazole Positive Control (Antifungal)N/AN/A1.0>100

Note: The unmodified scaffold generally lacks potent antimicrobial activity on its own. Its value lies in its structural geometry, which optimally positions appended lipophilic or hydrogen-bonding groups into the binding pockets of microbial targets[4][5].

Standard Operating Protocols

Protocol A: High-Throughput Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol is adapted to comply with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[13].

Materials:

  • 96-well sterile, flat-bottom microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water, filter-sterilized)[10][11].

  • Test compounds dissolved in 100% DMSO (stock concentration: 10 mg/mL).

Step-by-Step Procedure:

  • Inoculum Preparation: Cultivate the target microbial strain overnight. Adjust the suspension in sterile saline to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL[10].

  • Compound Dilution: In the 96-well plate, dispense 100 μ L of MHB into columns 2–12. Add 200 μ L of the test compound (at 2X the highest desired testing concentration, max 2% DMSO) to column 1. Perform a two-fold serial dilution from column 1 to column 10 by transferring 100 μ L sequentially. Discard 100 μ L from column 10.

  • Control Setup:

    • Column 11 (Growth Control): 100 μ L MHB + 100 μ L bacterial inoculum.

    • Column 12 (Sterility Control): 200 μ L uninoculated MHB.

  • Inoculation: Add 100 μ L of the diluted bacterial inoculum to columns 1–11. (Final well volume = 200 μ L; final max DMSO 1%).

  • Incubation: Seal the plates and incubate at 37°C for 18–20 hours.

  • Resazurin Addition: Add 20 μ L of the 0.01% resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2–4 hours[10][11].

  • Data Acquisition: Visually inspect the plates. A color change from blue to pink indicates bacterial growth[8][14]. Alternatively, read fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader[11]. The MIC is the lowest concentration of the compound that prevents the color change (remains blue).

Protocol B: Secondary Screening - Crystal Violet Biofilm Eradication Assay

Because pyrazole derivatives often exhibit excellent tissue and matrix penetration, active hits from the REMA assay should be evaluated for their ability to eradicate pre-formed biofilms.

Step-by-Step Procedure:

  • Biofilm Formation: Inoculate a 96-well flat-bottom plate with 200 μ L of bacterial suspension ( 106 CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Incubate statically at 37°C for 24 hours to allow biofilm maturation.

  • Washing: Carefully aspirate the planktonic (free-floating) bacteria. Wash the wells three times with 200 μ L of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

  • Treatment: Add 200 μ L of TSB containing the pyrazole- β -amino alcohol derivatives at concentrations ranging from 1× to 8× their established MIC. Incubate for 24 hours at 37°C.

  • Staining: Aspirate the media and wash the wells twice with PBS. Fix the biofilms with 200 μ L of 99% methanol for 15 minutes. Remove methanol and let plates air dry. Add 200 μ L of 0.1% (w/v) crystal violet solution for 15 minutes.

  • Quantification: Wash the wells thoroughly with distilled water until the wash runs clear. Solubilize the bound crystal violet using 200 μ L of 33% acetic acid. Measure the absorbance at 590 nm using a microplate reader.

  • Analysis: Calculate the Minimum Biofilm Eradication Concentration (MBEC) as the lowest concentration resulting in an OD 590​ reading equivalent to the sterility control.

References

  • NextSDS Chemical Database . 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol — Chemical Substance Information. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI) . M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals) . Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance. Available at:[Link]

  • Pakistan Journal of Pharmaceutical Sciences . Facile synthesis, antibacterial and protease inhibition studies of β -amino alcohols. Available at:[Link]

  • Asian Journal of Organic & Medicinal Chemistry . A Retrospective Study of Synthesis, Structure-Activity Relationship and Antimicrobial Activity of 4-Formyl Pyrazole Containing Isoniazid Moiety. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for the Research Formulation of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Abstract This document provides a comprehensive guide for the synthesis, characterization, and formulation of the novel pyrazole derivative, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, for research applications. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and formulation of the novel pyrazole derivative, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, for research applications. The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting a range of biological targets. This guide is intended for researchers in chemistry, pharmacology, and drug development, offering detailed protocols and the scientific rationale behind key experimental decisions. We present a proposed synthetic route, robust analytical methods for structural verification and purity assessment, and detailed protocols for creating formulations suitable for both in vitro and in vivo evaluation.

Introduction and Scientific Context

The 1H-pyrazole ring is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor). Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive scaffold for designing novel therapeutic agents. The target molecule, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, combines the pyrazole core with an amino alcohol side chain, a pharmacophore known to interact with various biological targets, including G-protein coupled receptors and kinases.

The N-ethyl substitution on the pyrazole ring is a strategic choice to enhance metabolic stability by blocking N-dealkylation and potentially improve cell permeability. This guide provides the foundational methodologies to synthesize and prepare this compound for rigorous biological screening, enabling the exploration of its therapeutic potential.

Physicochemical & Predicted Properties

A thorough understanding of a compound's physicochemical properties is critical for its formulation and interpretation of biological data. For a novel entity like 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, initial characterization is paramount.

PropertyPredicted/Expected ValueAnalytical MethodRationale & Importance
Molecular Formula C₇H₁₃N₃OMass Spectrometry (HRMS)Confirms elemental composition and isotopic pattern.
Molecular Weight 155.20 g/mol Mass Spectrometry (MS)Essential for molarity calculations and reaction stoichiometry.
Appearance White to off-white solidVisual InspectionProvides a baseline for purity and stability checks.
Purity >98%HPLC, qNMREnsures that observed biological activity is due to the target compound, not impurities.
Solubility To be determined (TBD)Solubility AssayCritical for preparing stock solutions and selecting appropriate vehicles for assays.
pKa (Predicted) ~8.5-9.5 (amine)Computational, TitrationPredicts ionization state at physiological pH, affecting permeability and target binding.
logP (Predicted) ~0.5-1.5Computational, HPLCIndicates lipophilicity, which influences membrane permeability and oral bioavailability.

Synthesis and Purification Workflow

The synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol can be approached via a multi-step sequence starting from a commercially available pyrazole derivative. The proposed route below is designed for reliability and scalability in a standard laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis involves the formylation of 1-ethyl-1H-pyrazole, followed by the addition of a protected amino group equivalent and subsequent deprotection and reduction.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Reduction of Nitrile A 1-ethyl-1H-pyrazole B 1-ethyl-1H-pyrazole-4-carbaldehyde A->B POCl₃, DMF D Intermediate Cyanohydrin B->D C Trimethylsilyl cyanide (TMSCN) C->D E 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (Final Product) D->E LiAlH₄ or H₂/Raney Ni

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 5 equivalents).

  • Activation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise. Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Prepare a solution of 1-ethyl-1H-pyrazole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC. Once complete, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the aldehyde intermediate.

Step 2 & 3: Synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

  • Cyanohydrin Formation: Dissolve the aldehyde intermediate (1 equivalent) in a suitable solvent like dichloromethane (DCM). Add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) and a catalytic amount of a Lewis acid such as zinc iodide (ZnI₂). Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Reduction: In a separate flame-dried flask under N₂, prepare a suspension of lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF). Cool to 0°C.

  • Addition: Add the crude cyanohydrin intermediate dropwise to the LiAlH₄ suspension. Caution: This reaction is highly exothermic.

  • Quenching: After the reaction is complete, quench it carefully by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Final Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final amino alcohol.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step before any biological testing.

TechniquePurposeExpected Results
¹H NMR Structural ElucidationPeaks corresponding to the ethyl group (triplet and quartet), pyrazole protons (singlets), and the ethan-1-ol side chain protons (multiplets).
¹³C NMR Carbon Skeleton MappingResonances for all unique carbon atoms in the molecule, confirming the pyrazole ring and side chain structure.
HRMS Molecular FormulaAn exact mass measurement that matches the theoretical mass of the protonated molecule [M+H]⁺, confirming the elemental composition.
HPLC Purity AssessmentA single major peak (ideally >98% area) at a specific retention time, indicating high purity. A validated method can also be used for quantification.

Formulation for Biological Research

Proper formulation is essential for obtaining reproducible and meaningful biological data. The goal is to solubilize the compound in a vehicle that is compatible with the assay system and non-toxic at the working concentration.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh approximately 1.55 mg of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol using an analytical balance.

  • Solubilization: Transfer the solid to a sterile microcentrifuge tube. Add 1.0 mL of high-purity, sterile-filtered dimethyl sulfoxide (DMSO).

  • Mixing: Vortex thoroughly for 1-2 minutes. If necessary, use gentle warming (37°C) or sonication to facilitate dissolution. Ensure no solid particles are visible.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Quality Control: The final concentration of DMSO in any in vitro assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Protocol: Formulation for In Vivo Dosing (Aqueous Vehicle)

For animal studies, an aqueous-based vehicle is often required. Due to the basic amine group, the compound is expected to form a water-soluble salt at acidic pH.

  • Solubility Test: First, determine the solubility in common aqueous vehicles like saline, PBS, or solutions containing co-solvents like cyclodextrins.

  • Salt Formation Method: a. Weigh the required amount of the compound for the desired dosing concentration (e.g., 10 mg/kg). b. Add a small volume of sterile water. c. Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., 1N HCl) dropwise while vortexing until the compound fully dissolves. d. Adjust the final volume with a suitable vehicle, such as 0.9% saline. e. Measure the final pH and adjust to a physiologically tolerable range (typically pH 5-8) if necessary.

  • Final Preparation: Sterile-filter the final formulation through a 0.22 µm syringe filter before administration. Always prepare fresh on the day of dosing.

Application Note: Investigating Kinase Inhibition Potential

Hypothesis: The pyrazole-amino alcohol scaffold is a known hinge-binding motif in many kinase inhibitors. We hypothesize that 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol may act as an inhibitor of a protein kinase, for example, within the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (Hypothetical Inhibitor) Compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the compound's effect on the proliferation of a cancer cell line known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma, which has a BRAF V600E mutation).

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: a. Prepare a serial dilution series of the compound from the 10 mM DMSO stock in culture medium. Typical final concentrations might range from 0.1 nM to 100 µM. b. Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no treatment" control. c. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

References

  • Vilsmeier-Haack Reaction Mechanisms and Applications. Organic Chemistry Portal. [Link]

  • The Pyrazole Scaffold: A Versatile Building Block in Medicinal Chemistry. Journal of Medicinal Chemistry. (Note: A representative review article URL would be inserted here from a specific search, for example: [Link])

  • Guidance on Formulations for Preclinical Studies. U.S. Food and Drug Administration (FDA). (Note: A general guidance document URL would be cited, for example: [Link])

Method

techniques for assessing the enzymatic inhibition of pyrazoles

Application Notes & Protocols Topic: Techniques for Assessing the Enzymatic Inhibition of Pyrazoles Audience: Researchers, scientists, and drug development professionals. A Multi-Faceted Approach to Characterizing Pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Techniques for Assessing the Enzymatic Inhibition of Pyrazoles Audience: Researchers, scientists, and drug development professionals.

A Multi-Faceted Approach to Characterizing Pyrazole-Based Enzyme Inhibitors

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous potent and selective enzyme inhibitors.[1][2] These heterocycles are found in drugs targeting a wide array of enzymes, including kinases (CDKs, JAKs), oxidoreductases (Xanthine Oxidase, Alcohol Dehydrogenase), and others critical to disease pathology.[3][4][5][6] Developing a successful pyrazole-based therapeutic requires a robust and systematic assessment of its inhibitory properties.

This guide provides an integrated strategy for characterizing pyrazole inhibitors, moving from initial potency determination to detailed mechanistic and cellular analysis. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Part 1: Initial Potency Determination — The IC50 Assay

The first step in characterizing a novel inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7] It is a functional measure of potency that is essential for ranking compounds and guiding initial structure-activity relationship (SAR) studies.

Causality in IC50 Determination

An IC50 value is not an absolute constant; it is highly dependent on the specific assay conditions, particularly the substrate concentration.[8] Therefore, maintaining consistent conditions is paramount for comparing different compounds. The choice of buffer, pH, and temperature should be optimized to ensure the enzyme is stable and exhibits robust activity. The substrate concentration is typically set at or near its Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.

General Workflow for IC50 Determination

The following diagram outlines the fundamental steps for generating a dose-response curve and calculating the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Dispense Reagents & Inhibitor into 96-well plate A->C B Prepare Pyrazole Inhibitor Serial Dilutions in DMSO B->C D Initiate Reaction (add Substrate or Enzyme) C->D E Incubate at Optimal Temp. D->E F Measure Reaction Rate (e.g., Absorbance over time) E->F G Plot % Inhibition vs. [Inhibitor] (log scale) F->G H Fit to Sigmoidal Dose-Response Model G->H I Determine IC50 Value H->I

Caption: General workflow for IC50 determination.

Protocol 1: IC50 Determination for a Pyrazole Inhibitor of Xanthine Oxidase (XO)

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.[4] This protocol uses a common spectrophotometric assay that measures the formation of uric acid from xanthine at 290 nm.[4]

Materials:

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • DMSO (for dissolving inhibitors)

  • Test pyrazole compounds and a reference inhibitor (e.g., Allopurinol)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine Oxidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of xanthine in the same buffer. The final concentration in the assay should be at or near the Km for xanthine (typically in the low micromolar range).

    • Prepare a 10 mM stock solution of each pyrazole inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Setup (in a 96-well plate):

    • To each well, add 196 µL of phosphate buffer.

    • Add 2 µL of the appropriate pyrazole dilution (or DMSO for vehicle control wells). This results in a final DMSO concentration of 1%, which should be consistent across all wells.

    • Add 2 µL of the XO enzyme solution to all wells except the "no enzyme" blank. Mix gently.

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the xanthine substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 290 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data. The rate of the DMSO-only wells represents 0% inhibition (Max Activity), and the rate of the "no enzyme" wells represents 100% inhibition (Background).

    • Calculate % Inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_max - V_background))

    • Plot % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8]

Data Presentation:

CompoundTarget EnzymeIC50 (µM) [± SD]
Pyrazole-AXanthine Oxidase0.83 [± 1.36][4]
Pyrazole-BXanthine Oxidase14.50 [± 2.25][4]
Allopurinol (Control)Xanthine Oxidase14.97 [± 1.61][4]
Pyrazole-ChCA II1.20 [± 0.40][9]
Pyrazole-DCDK20.074 [± 0.15][2]

Part 2: Unraveling the Mechanism — Enzyme Kinetic Analysis

While the IC50 value defines if a compound is potent, it does not explain how it inhibits the enzyme. Kinetic analysis is essential to determine the mode of inhibition (e.g., competitive, non-competitive), which provides critical insight into the inhibitor's binding mechanism and can guide further optimization.[10][11]

Modes of Reversible Inhibition

Understanding the interaction between the inhibitor, enzyme, and substrate is key.

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This can be overcome by increasing substrate concentration. Ki can be determined from these experiments.[12]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site, not the active site. It does not prevent substrate binding but prevents the enzyme from converting the substrate to product.[10]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.[13]

Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme ES1 [E-S] E1->ES1 +S EI1 [E-I] E1->EI1 +I S1 Substrate I1 Inhibitor P1 Product ES1->E1 +P E2 Enzyme ES2 [E-S] E2->ES2 +S EI2 [E-I] E2->EI2 +I S2 Substrate I2 Inhibitor P2 Product ES2->E2 +P ESI2 [E-S-I] ES2->ESI2 +I EI2->ESI2 +S

Sources

Application

Application Note: Comprehensive Metabolite Identification of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Using LC-HRMS

Target Audience: Researchers, analytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals. Introduction The compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8)[1] is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals.

Introduction

The compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8)[1] is a highly functionalized pyrazole derivative. Pyrazole scaffolds are heavily utilized in modern drug discovery due to their favorable physicochemical properties, strong target binding capabilities, and general metabolic stability[2]. However, this specific molecule possesses multiple reactive sites—an N-ethyl group, a primary amine, and a secondary alcohol—making its biotransformation landscape highly complex. Identifying these metabolites early in the drug development pipeline is critical to mitigating toxicity, understanding clearance mechanisms, and optimizing pharmacokinetic (PK) profiles[3].

Experimental Workflow & Causality

MetID_Workflow Incubation 1. In Vitro Incubation HLMs + Parent Compound Quenching 2. Protein Precipitation Cold Acetonitrile Quenching Incubation->Quenching LC 3. UHPLC Separation Gradient Elution (C18) Quenching->LC MS 4. HRMS Analysis ESI+, DDA/DIA Modes LC->MS DataProc 5. Data Processing Mass Defect Filtering MS->DataProc Identification 6. Structural Elucidation MS/MS Fragmentation DataProc->Identification

Figure 1: End-to-end LC-HRMS workflow for metabolite identification, from incubation to elucidation.

In Vitro Incubation (Self-Validating System)

To establish a self-validating metabolic profile, Human Liver Microsomes (HLMs) are utilized. The assay must include positive controls (e.g., Verapamil) to confirm enzymatic viability and negative controls (minus-cofactor) to differentiate true enzymatic metabolites from chemical degradation or matrix artifacts[4].

  • Reaction Mixture: 1 µM test compound, 1 mg/mL HLM protein, 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality of Cofactors: Phase I metabolism requires NADPH (1 mM) to fuel Cytochrome P450 (CYP450) oxidoreductases. Phase II glucuronidation requires UDP-glucuronic acid (UDPGA, 2 mM) and alamethicin (25 µg/mL). Alamethicin is critical as it permeabilizes the microsomal membrane, granting the UGT enzymes access to the substrate.

  • Incubation: 37°C for 60 minutes.

Sample Quenching and Extraction
  • Step: Terminate the reaction by adding three volumes of ice-cold acetonitrile (ACN) containing an internal standard.

  • Causality: Cold ACN serves a dual purpose: it instantaneously denatures microsomal proteins to halt enzymatic activity (preventing further metabolite degradation) and acts as an extraction solvent that precipitates proteins while keeping both polar and lipophilic metabolites in solution.

  • Centrifugation: 14,000 × g for 15 minutes at 4°C. The supernatant is evaporated under nitrogen and reconstituted in 5% ACN for LC-MS injection.

LC-HRMS Analytical Protocol

High-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) is the gold standard for metabolite identification, offering the mass accuracy required to distinguish isobaric biotransformations[5].

  • Chromatography: A C18 column (e.g., 2.1 × 100 mm, 1.7 µm) is used.

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN.

  • Causality of Gradient: A shallow gradient (5% B to 95% B over 15 minutes) is employed. Formic acid provides the necessary protons to enhance ionization efficiency in positive electrospray ionization (ESI+) mode. The gradient ensures that highly polar Phase II metabolites (e.g., glucuronides) elute early, while the more lipophilic parent and Phase I oxidized metabolites elute later, minimizing ion suppression.

  • Mass Spectrometry: Q-TOF or Orbitrap HRMS operating in ESI+ mode. Data-Dependent Acquisition (DDA) is utilized to automatically trigger MS/MS fragmentation on the top 5 most intense ions.

Data Processing & Structural Elucidation

Data processing relies heavily on Mass Defect Filtering (MDF) and isotope pattern recognition. Because the parent drug has a specific mass defect (the fractional part of the exact mass, .1131), its metabolites will generally fall within a predictable ±50 mDa window. MDF computationally strips away endogenous matrix ions that do not share this core scaffold's mass defect, drastically improving the signal-to-noise ratio for true drug metabolites[3].

Metabolic_Pathways Parent 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol [M+H]+ 156.1131 M1 M1: N-Dealkylation [M+H]+ 128.0818 Parent->M1 CYP450 (-28 Da) M2 M2: Aliphatic Hydroxylation [M+H]+ 172.1081 Parent->M2 CYP450 (+16 Da) M3 M3: N-Acetylation [M+H]+ 198.1237 Parent->M3 NATs (+42 Da) M4 M4: O-Glucuronidation [M+H]+ 332.1452 Parent->M4 UGTs (+176 Da)

Figure 2: Predicted Phase I and Phase II metabolic pathways of the pyrazole derivative.

Results: Identification of Key Metabolites

The parent compound, C7H13N3O, exhibits a protonated molecular ion [M+H]+ at m/z 156.1131. Its primary MS/MS fragmentation pathways include the loss of H2O (-18 Da, m/z 138.1026) from the secondary alcohol and the loss of NH3 (-17 Da, m/z 139.0866) from the primary amine. Cleavage of the entire ethanolamine side chain yields the stable 1-ethyl-1H-pyrazole core at m/z 95.0604.

Based on HRMS data, four primary metabolites were identified and structurally elucidated:

Table 1: Summary of Identified Metabolites and MS/MS Data

IDBiotransformationFormulaExperimental m/z[M+H]+Mass Shift (Da)Key MS/MS Fragments (m/z)
M0 ParentC7H13N3O156.1131N/A139.0866, 138.1026, 95.0604
M1 N-DealkylationC5H9N3O128.0818-28.0313111.0553, 67.0291
M2 Aliphatic HydroxylationC7H13N3O2172.1081+15.9950154.0975, 111.0553
M3 N-AcetylationC9H15N3O2198.1237+42.0106180.1131, 138.1026
M4 O-GlucuronidationC13H21N3O7332.1452+176.0321156.1131, 139.0866
Mechanistic Insights into Metabolite Formation
  • M1 (N-Dealkylation): Mediated by CYP450 enzymes, the loss of the N-ethyl group (-28 Da) results in an unsubstituted 1H-pyrazole ring. The MS/MS spectrum lacks the m/z 95.0604 fragment, showing an m/z 67.0291 fragment instead, confirming the modification occurred on the pyrazole ring.

  • M2 (Aliphatic Hydroxylation): The addition of oxygen (+16 Da) likely occurs on the ethyl group. The presence of an m/z 111.0553 fragment (hydroxylated pyrazole core) indicates the oxidation is localized to the N-alkyl chain rather than the ethanolamine moiety.

  • M3 (N-Acetylation): Mediated by N-acetyltransferases (NATs), the primary amine is acetylated (+42 Da). The absence of the characteristic -NH3 loss in its MS/MS spectrum confirms the primary amine as the definitive site of conjugation.

  • M4 (O-Glucuronidation): Mediated by UDP-glucuronosyltransferases (UGTs), the secondary alcohol undergoes conjugation with glucuronic acid (+176 Da). The MS/MS spectrum shows a massive neutral loss of 176 Da, yielding the intact parent ion at m/z 156.1131, which is a hallmark diagnostic feature of Phase II O-glucuronides[3].

Conclusion

By utilizing a self-validating HLM incubation protocol coupled with LC-HRMS and Mass Defect Filtering, the metabolic fate of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol can be comprehensively mapped. The identification of N-dealkylation, hydroxylation, N-acetylation, and O-glucuronidation pathways provides essential mechanistic insights for optimizing the safety, clearance, and efficacy of pyrazole-based therapeutics.

References

  • 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol - NextSDS Source: nextsds.com URL:[Link][1]

  • Advancing mitochondrial therapeutics Source: Digital Commons@Becker (wustl.edu) URL:[Link][2]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: PMC (nih.gov) URL:[Link][5]

  • Metabolite Identification by Mass Spectrometry Source: International Journal of Pharmaceutical Research and Allied Sciences (ijpras.com) URL:[Link][3]

  • Identification of the New In Vivo Metabolites of Ilaprazole in Rat Plasma after Oral Administration by LC-MS: In Silico Prediction of the H+/K+-ATPase Inhibitor Source: PMC (nih.gov) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important pyrazole-based amino alcohol. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance your yield and purity.

Introduction

The synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a crucial process for the development of various pharmaceutical agents. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and the vicinal amino alcohol functional group is a key pharmacophore in many biologically active molecules.[1][2] Achieving high yield and purity can be challenging due to potential side reactions and purification difficulties. This guide provides a comprehensive resource to navigate these challenges, based on established chemical principles and field-proven insights.

The most reliable and scalable synthetic route proceeds through a two-step sequence starting from 1-ethyl-1H-pyrazole-4-carbaldehyde: a Henry (nitro-aldol) reaction followed by the reduction of the resulting nitro alcohol. This pathway is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual transformations.

Synthetic Workflow Overview

The following diagram outlines the recommended two-step synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

Synthetic_Workflow Start 1-ethyl-1H-pyrazole-4-carbaldehyde Intermediate 2-nitro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Start->Intermediate Henry Reaction (Nitromethane, Base) FinalProduct 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Intermediate->FinalProduct Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Two-step synthesis of the target amino alcohol.

Detailed Experimental Protocol

This protocol details the recommended procedure for the synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

Part 1: Synthesis of 2-nitro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (Henry Reaction)
  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (5 mL per 1 g of aldehyde).

    • Add nitromethane (1.5 eq).

  • Reaction Execution:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a catalytic amount of a suitable base, such as triethylamine (0.1 eq) or sodium hydroxide (0.05 eq in methanol), dropwise over 10 minutes. The Henry reaction is base-catalyzed, and using a small amount of base is crucial to prevent the elimination of water from the product.[3][4]

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:1). The product, being more polar, will have a lower Rf value than the starting aldehyde.

  • Workup and Isolation:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-nitro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (Nitro Group Reduction)
  • Reagent Preparation:

    • Dissolve the crude 2-nitro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (1.0 eq) from Part 1 in methanol (10 mL per 1 g of nitro alcohol).

    • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction Execution:

    • Connect the flask to a hydrogen gas supply (balloon or hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours. Catalytic hydrogenation is a common and effective method for reducing nitro groups to amines.[5]

  • Reaction Monitoring:

    • Monitor the reaction by TLC. The amino alcohol product is significantly more polar than the nitro alcohol intermediate and will likely remain at the baseline in many common solvent systems. Staining with ninhydrin can help visualize the amine product.

  • Workup and Isolation:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel treated with triethylamine to prevent product tailing.[6][7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Low Yield in the Henry Reaction

Q1: My Henry reaction has a low yield or did not go to completion. What are the possible causes and solutions?

A1: Low yields in the Henry reaction can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Cause 1: Ineffective Base Catalysis

    • Explanation: The base may be of poor quality or used in an incorrect amount. Too little base will result in a slow or incomplete reaction, while too much can promote the reverse reaction or the formation of side products.[3]

    • Solution:

      • Use a freshly opened bottle of the base (e.g., triethylamine).

      • Carefully control the stoichiometry of the base. Start with a catalytic amount (0.05-0.1 eq) and monitor the reaction. If it is sluggish, a small additional charge of the base can be added.

  • Cause 2: Reversibility of the Reaction

    • Explanation: The Henry reaction is reversible. If the reaction is left for too long or under unfavorable conditions, the equilibrium may shift back towards the starting materials.

    • Solution:

      • Monitor the reaction by TLC and stop it once the consumption of the starting aldehyde has maximized.

      • Perform the reaction at a lower temperature (0 °C to room temperature) to favor the forward reaction.

  • Cause 3: Formation of a Nitroalkene Side Product

    • Explanation: Elimination of water from the nitro alcohol product can occur, especially with stronger bases or higher temperatures, leading to the formation of a conjugated nitroalkene.[4]

    • Solution:

      • Use a mild, non-nucleophilic base like triethylamine.

      • Maintain a low reaction temperature (0 °C).

      • Use a minimal amount of base catalyst.

Issues with Nitro Group Reduction

Q2: The reduction of the nitro group is incomplete or I'm observing side products. What should I do?

A2: Challenges in the reduction step often relate to the catalyst or reaction conditions.

  • Cause 1: Inactive Catalyst

    • Explanation: The Pd/C catalyst may be old or have reduced activity.

    • Solution:

      • Use a fresh batch of Pd/C.

      • Ensure the reaction is stirred vigorously to maintain good contact between the catalyst, substrate, and hydrogen.

      • Consider adding a few drops of acetic acid to the reaction mixture, as this can sometimes improve the rate of reduction.

  • Cause 2: Insufficient Hydrogen Pressure

    • Explanation: A simple hydrogen balloon may not provide sufficient pressure for the reaction to go to completion in a reasonable time.

    • Solution:

      • If available, use a Parr hydrogenator or a similar apparatus that allows for higher hydrogen pressures (e.g., 50 psi).

  • Cause 3: Alternative Reducing Agents

    • Explanation: If catalytic hydrogenation is not effective, other reducing agents can be employed.

    • Solution:

      • Zinc in Ammonium Chloride: This is a mild and effective method for nitro group reduction.[5]

      • Tin(II) Chloride (SnCl2) or Tin (Sn) in HCl: These are classic and robust methods, but require a more basic workup to neutralize the acid.

Purification Challenges

Q3: My final product is an oil and will not crystallize, or it streaks badly on a silica gel column. How can I purify it?

A3: Amino alcohols can be challenging to purify due to their high polarity and basicity.

  • Solution 1: Recrystallization from a Mixed Solvent System

    • Technique: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., water, hexane, or diethyl ether) until the solution becomes turbid. Allow it to cool slowly to induce crystallization.[7]

  • Solution 2: Column Chromatography on Deactivated Silica Gel

    • Technique: The basic amine can interact strongly with the acidic silica gel, causing streaking. To mitigate this, prepare a slurry of silica gel in your eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica and allow for better elution of the amine.[6]

  • Solution 3: Salt Formation and Purification

    • Technique: Convert the amino alcohol to a salt (e.g., hydrochloride or oxalate) by treating a solution of the crude product with an equivalent of the corresponding acid. The salt is often a crystalline solid that can be easily purified by recrystallization. The free base can then be regenerated by treatment with a base.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Tree Start Synthesis Issue? LowYieldHenry Low Yield in Henry Reaction? Start->LowYieldHenry Step 1 IncompleteReduction Incomplete Nitro Reduction? Start->IncompleteReduction Step 2 PurificationIssue Purification Difficulty? Start->PurificationIssue Final CheckBase Check Base Quality & Stoichiometry LowYieldHenry->CheckBase OptimizeTemp Lower Reaction Temperature (0 °C) LowYieldHenry->OptimizeTemp CheckSideProduct Check for Nitroalkene by NMR/MS LowYieldHenry->CheckSideProduct CheckCatalyst Use Fresh Pd/C Catalyst IncompleteReduction->CheckCatalyst IncreaseH2 Increase H2 Pressure IncompleteReduction->IncreaseH2 AltReducer Try Alternative Reductant (e.g., Zn/NH4Cl) IncompleteReduction->AltReducer TryRecrystallization Try Mixed-Solvent Recrystallization PurificationIssue->TryRecrystallization DeactivateSilica Use Deactivated Silica Gel for Column PurificationIssue->DeactivateSilica FormSalt Purify via Salt Formation PurificationIssue->FormSalt

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for the Henry reaction? A: Protic solvents like methanol or ethanol are generally effective as they help to solubilize the reagents and the base catalyst.

Q: Can I use a different base for the Henry reaction? A: Yes, other bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a solid-supported base can be used. However, it is important to screen them on a small scale as they can affect the reaction rate and side product formation.

Q: How do I know if my nitro reduction is complete? A: The disappearance of the starting nitro alcohol spot on TLC is a good indicator. Additionally, you can take a small aliquot of the reaction, filter it, and analyze it by ¹H NMR to check for the disappearance of the signals corresponding to the nitro alcohol.

Q: What is the expected yield for this synthesis? A: While yields can vary, a yield of 60-80% for the Henry reaction and 70-90% for the nitro reduction step can be reasonably expected under optimized conditions.

Q: What are the key safety precautions for this synthesis? A: Nitromethane is flammable and toxic and should be handled in a well-ventilated fume hood. When working with Pd/C and hydrogen gas, ensure there are no nearby ignition sources, as Pd/C can be pyrophoric and hydrogen is highly flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Summary Table

StepKey ReagentsSolventTemperatureTypical Reaction TimeExpected Yield
Henry Reaction 1-ethyl-1H-pyrazole-4-carbaldehyde, Nitromethane, TriethylamineMethanol0 °C to RT12-16 hours60-80%
Nitro Reduction 2-nitro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, H₂, 10% Pd/CMethanolRoom Temperature6-12 hours70-90%

References

Sources

Optimization

Technical Support Center: Optimizing Solubility of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol for Assays

Welcome to the technical support guide for 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to achieve reliabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to achieve reliable and reproducible results by mastering the solubility of this compound in aqueous assay environments. Our goal is to move beyond simple protocols and explain the chemical principles that govern solubility, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.

Part 1: Understanding the Molecule - Core Physicochemical Properties

The structure of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is fundamental to its behavior in solution. It contains three key features: a basic primary amine (-NH2), a polar secondary alcohol (-OH), and an N-ethyl pyrazole ring system.

The primary amine is the most critical functional group influencing solubility. Like other small amines, it acts as a weak base.[1] This basicity means its charge state—and therefore its aqueous solubility—is highly dependent on the pH of the solution.[2] In acidic environments, the amine group becomes protonated (R-NH3+), forming a highly polar, water-soluble cation.[3] Conversely, at neutral or alkaline pH, it exists predominantly in its neutral, less polar free-base form (R-NH2), which has significantly lower aqueous solubility.

The table below summarizes the key chemical identifiers and predicted properties for this compound.

PropertyValueSourceSignificance for Solubility
CAS Number 1174308-75-8[4][5]Unique chemical identifier.
Molecular Formula C7H13N3O[5][6]Provides atomic composition.
Molecular Weight 155.2 g/mol [5]Used for calculating molar concentrations.
Key Functional Groups Primary Amine, Secondary Alcohol, Pyrazole Ring[5][6]The amine group's pKa dictates pH-dependent solubility. The alcohol group enhances polarity.
Predicted XLogP3-AA -1.3[6]A negative value predicts good intrinsic hydrophilicity, but does not account for pH effects or potential for aggregation.
Hydrogen Bond Donors 2[5]The amine and alcohol groups can donate hydrogen bonds, facilitating interaction with water.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility challenges encountered during assay development in a practical, question-and-answer format.

Q1: What is the best starting solvent for making a high-concentration stock solution?

Answer: For initial stock preparation, Dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a vast range of both polar and non-polar organic compounds.[7] Its use is standard practice in drug discovery for creating high-concentration stock solutions that can be serially diluted into aqueous assay buffers.[8]

Causality: The primary goal of a stock solution is to dissolve the compound at a concentration far higher than any final assay concentration. This ensures that the volume of organic solvent added to the assay is minimal, reducing the risk of solvent-induced artifacts. While this compound is predicted to be hydrophilic, using an organic solvent like DMSO for the initial stock bypasses any immediate pH or salt form issues, providing a reliable starting point.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how do I fix it?

Answer: This is a very common issue known as "crashing out" or precipitation. It occurs when the compound, stable in the high-concentration DMSO stock, is rapidly introduced into an aqueous environment where its solubility is much lower. The DMSO concentration is instantly diluted, and if the aqueous buffer cannot support the compound at that concentration, it will precipitate.

Follow this troubleshooting workflow to diagnose and solve the issue:

G start Precipitation Observed During Dilution q1 Is final DMSO concentration >1%? start->q1 s1 Action: Decrease final DMSO. Aim for <0.5% by adjusting stock concentration or dilution factor. q1->s1 Yes q2 Is assay buffer pH ≥ 7.4? q1->q2 No s1->q2 s2 Action: Lower buffer pH. Test pH 7.0, 6.5, or 6.0 (if assay tolerant). q2->s2 Yes q3 Is final compound concentration high? q2->q3 No s2->q3 s3 Action: Lower final concentration. Determine max solubility in assay buffer. q3->s3 Yes s4 Action: Consider using a co-solvent (e.g., PEG400) or a salt form (HCl salt). q3->s4 No end Solution Stable s3->end s4->end

Caption: Troubleshooting workflow for compound precipitation.

Key Strategies:

  • Minimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should never exceed 1% and should ideally be kept below 0.5% to avoid cytotoxicity.[9] Always run a solvent tolerance control in your assay.

  • Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the assay buffer. This gradual reduction in DMSO concentration can prevent the compound from crashing out.[9]

  • Adjust Buffer pH: As detailed in the next question, lowering the pH of your assay buffer can dramatically increase solubility.

Q3: How does pH fundamentally affect the solubility of this compound?

Answer: The primary amine group on 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol governs its pH-dependent solubility. The solubility of compounds with basic functional groups increases as the pH of the solution decreases.[2] The equilibrium between the uncharged free base (less soluble) and the protonated cation (more soluble) is described by the Henderson-Hasselbalch equation. The pKa of the primary amine group is the pH at which 50% of the molecules are in the protonated form and 50% are in the free-base form. While the exact pKa is not published, a reasonable estimate for a primary alkylamine is ~9.0-10.0.

G cluster_0 Low pH (Acidic) pH < pKa cluster_1 High pH (Basic) pH > pKa Protonated R-NH₃⁺ (Protonated Cation) High Water Solubility FreeBase R-NH₂ (Neutral Free Base) Low Water Solubility Protonated->FreeBase + OH⁻ - H₂O FreeBase->Protonated + H₃O⁺ - H₂O

Caption: pH-dependent equilibrium of the amine group.

At a typical physiological pH of 7.4, which is well below the estimated pKa, the compound will exist predominantly in its protonated, more soluble form. However, as the pH approaches the pKa, the concentration of the less soluble free base increases, raising the risk of precipitation, especially at higher compound concentrations.

Buffer pH% Protonated (Soluble Form)Solubility Outlook
6.0~99.9%Excellent
7.0~99.0%Very Good
7.4~97.5%Good, but may be an issue at high concentrations
8.0~90.9%Moderate, risk of precipitation increases
9.050.0%Poor, high risk of precipitation
Calculations based on an estimated pKa of 9.0.
Q4: Should I consider using a salt form of the compound to improve solubility?

Answer: Absolutely. Using a pre-formed salt, such as a hydrochloride (HCl) salt, is one of the most effective and common strategies in pharmaceutical development to enhance the aqueous solubility and dissolution rate of basic compounds.[10][11] A salt form ensures the compound is already in its ionic, highly polar state before it is even introduced to the solvent.

If you have synthesized the free-base form, you can effectively create the salt in situ by dissolving it directly into a mildly acidic buffer (e.g., pH 6.0-6.5). The acidic environment will protonate the amine group, achieving the same outcome as using a pre-made salt. The availability of a dihydrochloride salt for a very similar chemical structure further supports this as a viable strategy.[12]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on your specific assay requirements.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully weigh out approximately 1-2 mg of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (MW: 155.2 g/mol ). Record the exact weight.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Weight (mg) / 155.2) * 100,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but check for compound stability at elevated temperatures.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.

Protocol 2: General Method for Dilution into Aqueous Assay Buffer

This protocol is designed to minimize precipitation.

  • Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. This reduces the concentration jump during the final dilution step.

  • Prepare Assay Buffer: Ensure your final assay buffer is prepared, pH-verified, and filtered.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the assay buffer to achieve your final desired concentration. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing to ensure rapid mixing and dispersal. Never add aqueous buffer to the concentrated DMSO stock.

  • Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation against a dark background. If precipitation occurs, refer to the troubleshooting guide (Part 2, Q2).

Protocol 3: Solvent Tolerance Test for Cell-Based Assays

This control is essential to ensure that the observed effects are from your compound and not the solvent.

  • Setup: Plate your cells and treat them under normal assay conditions.

  • Vehicle Control Groups: Create a dilution series of your chosen solvent system (e.g., DMSO in media) that mirrors the final concentrations used in your experimental groups (e.g., 1%, 0.5%, 0.25%, 0.1%).

  • Treatment: Add only the solvent/media mixture (the "vehicle") to these control wells, without the compound.

  • Incubation & Readout: Incubate for the duration of your experiment and perform the assay readout (e.g., viability, signaling).

  • Analysis: Compare the results from the vehicle control groups to an untreated (media only) control. The highest concentration of solvent that shows no significant effect on the assay endpoint is your maximum tolerated solvent concentration.

References

  • 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol - NextSDS.
  • 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol - Guidechem.
  • Solubility and pH of amines - ISSR.
  • 2-amino-2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol - Sigma-Aldrich.
  • 2-amino-1-(1-ethyl-1h-pyrazol-4-yl)ethan-1-ol - PubChemLite.
  • Recent advances in the synthesis of anticancer pyrazole deriv
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization - ResearchG
  • Synthesis of novel pyrazole deriv
  • Improving the solubility of mollicellin H for bioassays - Benchchem.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Solubility of Organic Compounds - University of Toronto.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - ACS Public
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol - NextSDS.
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 2-{[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride - Sapphire Bioscience.
  • Does pH affect solubility?
  • 2-(4-Amino-1H-pyrazol-1-yl)ethanol - Sigma-Aldrich.
  • 2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-ol - PubChemLite.
  • 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride - Sigma-Aldrich.
  • Solubility enhancement techniques: A comprehensive review - Journal of Drug Delivery and Therapeutics.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies - Cureus.
  • Effect of alcohol on the solubility of amino acid in water - ResearchG
  • Improving solubility – a close look
  • 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone - BLDpharm.
  • 2-(1H-Pyrazol-4-yl)ethanol - PubChem.
  • 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride - ResearchG
  • 2-(4-Aminopentyl(ethyl)amino)ethanol - ChemicalBook.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.

Sources

Troubleshooting

minimizing off-target effects of pyrazole-based inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide practical, in-depth solutions to common ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the experimental validation and optimization of these compounds. Our focus is on ensuring scientific integrity by helping you identify, understand, and mitigate off-target effects to develop more selective and effective therapeutic candidates.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each answer provides not only a solution but also the underlying rationale to inform your experimental design.

Q1: My pyrazole-based inhibitor shows high potency in a biochemical assay, but the results are much weaker or inconsistent in my cell-based assay. What's going on?

This is a frequent and critical observation that highlights the difference between an idealized in vitro environment and a complex biological system. Several factors can cause this discrepancy.

Causality Behind the Discrepancy:

  • Cell Permeability & Efflux: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Conversely, it could be actively removed by efflux pumps (e.g., P-glycoprotein).

  • High Intracellular ATP: Most kinase inhibitors are ATP-competitive. Biochemical assays are often run at low ATP concentrations to increase sensitivity, whereas intracellular ATP levels are typically in the millimolar range, creating a much more competitive environment for your inhibitor.[1]

  • Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.

  • Target Engagement: The protein target might be in a different conformational state, part of a larger protein complex, or localized in a specific subcellular compartment that hinders inhibitor binding within a living cell.[2][3]

Troubleshooting Workflow:

  • Confirm Target Engagement in Cells: Before running a functional cell-based assay (e.g., proliferation, apoptosis), you must confirm that your compound is binding to its intended target in a cellular context.

  • Assess Cell Permeability: If direct target engagement is low, evaluate the compound's physicochemical properties and consider running a Caco-2 permeability assay.

  • Optimize Cellular Assay Conditions: Ensure the endpoint you are measuring is directly and robustly linked to the on-target kinase activity. Use appropriate controls, such as a known selective inhibitor for the pathway or a genetic knockdown of the target, to validate that the observed phenotype is on-target.

  • Evaluate Compound Stability: Use techniques like LC-MS/MS to measure the concentration of your parent compound in the cell lysate and supernatant over the time course of your experiment to check for metabolic degradation.

The NanoBRET™ assay is a powerful method to quantify compound binding to a specific protein target within intact cells in real-time.[4][5]

Step-by-Step Methodology:

  • Cell Line Preparation: Transfect host cells (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Reagent Preparation: Prepare the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase of interest.

  • Cell Plating: Seed the transfected cells into a 96- or 384-well plate and incubate to allow for cell adherence and protein expression.

  • Compound Treatment: Add your pyrazole-based inhibitor across a range of concentrations to the appropriate wells.

  • Tracer Addition & Substrate: Add the NanoBRET™ tracer at its predetermined optimal concentration, followed by the Nano-Glo® substrate.

  • Measurement: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (typically 460 nm and 610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates that your inhibitor is displacing the tracer and engaging the target. Plot the ratio against inhibitor concentration to determine the IC50 value for target engagement.

Start Biochemical IC50 is Potent, but Cellular IC50 is Weak CheckTE Step 1: Run Cellular Target Engagement Assay (e.g., NanoBRET™) Start->CheckTE HighTE Target Engagement is HIGH (Cellular IC50 ≈ Biochemical IC50) CheckTE->HighTE Result LowTE Target Engagement is LOW (Cellular IC50 >> Biochemical IC50) CheckTE->LowTE Result InvestigatePathway Conclusion: Compound engages target, but pathway is not sensitive in this cell model. Troubleshoot: 1. Validate pathway linkage (e.g., Western blot for p-substrate). 2. Use a different cell line where the target is a known driver. 3. Re-evaluate the functional assay endpoint. HighTE->InvestigatePathway Yes InvestigatePermeability Conclusion: Compound is not reaching the target. Troubleshoot: 1. Assess cell permeability (e.g., Caco-2 assay). 2. Check for active efflux (use efflux pump inhibitors). 3. Check compound stability (LC-MS). 4. Redesign compound for better drug-like properties. LowTE->InvestigatePermeability Yes Start Unexpected Cellular Phenotype (e.g., Cytotoxicity) Observed KinomeScan Step 1: Broad Kinome Profiling (e.g., KINOMEscan™ at 1µM) Start->KinomeScan AnalyzeHits Step 2: Analyze Hits Identify kinases with >90% inhibition KinomeScan->AnalyzeHits DoseResponse Step 3: Dose-Response Confirmation Determine IC50/Kd for high-confidence hits AnalyzeHits->DoseResponse ValidateCellular Step 4: Cellular Validation - Western blot for relevant pathways. - Use cell lines dependent on off-target kinases. - Correlate off-target potency with cytotoxicity. DoseResponse->ValidateCellular SAR Step 5: Structure-Activity Relationship (SAR) Redesign compound to eliminate off-target binding while retaining on-target potency. ValidateCellular->SAR

Caption: Systematic workflow for identifying and addressing off-target effects.

This cost-effective, tiered approach provides a comprehensive overview of your inhibitor's selectivity. [6]

  • Primary Screen (Broad Panel):

    • Assay: Use a large, commercially available kinase panel (e.g., KINOMEscan™, which covers over 400 kinases). [5][7] * Concentration: Screen the inhibitor at a single, high concentration (e.g., 1 µM or 10 µM).

    • Objective: To cast a wide net and identify all potential interactions. The output is typically "% Inhibition" or "% Control".

  • Secondary Screen (Dose-Response):

    • Assay: For any kinase showing significant inhibition (e.g., >70-90%) in the primary screen, perform a follow-up dose-response assay. [6] * Concentration: Use a 10-point concentration curve.

    • Objective: To determine the potency (IC50 or Kd) of the off-target interactions and confirm they are real.

  • Orthogonal Validation:

    • Assay: For critical off-targets, validate the binding using a different assay format (e.g., if the primary screen was a binding assay, use a functional enzymatic assay). [7] * Objective: To eliminate technology-specific artifacts and increase confidence in the off-target profile.

Frequently Asked Questions (FAQs)

What are the primary strategies to rationally design more selective pyrazole-based inhibitors?

Improving selectivity is a core challenge in kinase inhibitor design. Several medicinal chemistry and chemical biology strategies have proven effective:

StrategyMechanism of ActionKey Considerations & References
Exploit Non-Conserved Regions Design modifications that interact with regions adjacent to the ATP pocket, which are less conserved across the kinome. This includes targeting the "gatekeeper" residue. [8]A bulky substituent can create a steric clash with kinases that have a large gatekeeper residue, thereby improving selectivity for kinases with a small gatekeeper.
Target Inactive Conformations (Type II) Design inhibitors that bind to the "DFG-out" inactive conformation of the kinase. This conformation is structurally more diverse than the active "DFG-in" state. [9]This approach can yield highly selective inhibitors like imatinib, but requires the target kinase to adopt this specific inactive state.
Allosteric Inhibition (Type III/IV) Develop inhibitors that bind to a site distinct from the highly conserved ATP pocket. [9]These inhibitors are often highly selective as allosteric sites are generally not conserved. Asciminib is a successful example. [10]
Covalent Inhibition Incorporate a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-conserved cysteine residue near the active site. [8]This strategy can lead to exceptional potency and selectivity but is only applicable to the ~20% of kinases that possess an accessible cysteine in this region.
Structure-Guided Design Use X-ray crystallography or cryo-EM to visualize how your inhibitor binds. This allows for rational modifications to disrupt binding to off-targets while preserving on-target interactions.This is a data-driven approach that requires structural biology capabilities.
Computational Modeling Employ in silico methods like molecular docking, QSAR, and machine learning to predict potential off-target interactions and guide the design of more selective compounds. [11][12][13]These methods can screen vast chemical space virtually, prioritizing compounds for synthesis and testing.
How do I interpret a kinome selectivity score (e.g., S-Score)?

Selectivity scores provide a quantitative way to compare the promiscuity of different inhibitors. A common metric is the Selectivity Score (S) , calculated by dividing the number of kinases that an inhibitor binds to below a certain threshold by the total number of kinases tested. [14]

  • Example: S(1µM) = (Number of kinases with Kd < 1µM) / (Total kinases tested)

  • Interpretation:

    • A score closer to 0 indicates a highly selective inhibitor.

    • A score closer to 1 indicates a highly promiscuous or non-selective inhibitor. [14] When comparing compounds, ensure you are using the same score definition, concentration threshold, and kinase panel for a fair comparison.

Can computational tools reliably predict off-target effects before I synthesize a compound?

Computational tools are powerful for prioritizing and risk-assessing compounds but should not replace experimental validation. They fall into two main categories:

  • Ligand-Based Methods: These methods compare your molecule to a database of known ligands. If your molecule is chemically similar to compounds known to bind Target X, it is predicted to also bind Target X. [11]Tools like SEA (Similarity Ensemble Approach) and SwissTargetPrediction use this principle.

  • Structure-Based Methods: These methods use the 3D structure of proteins. Your compound is "docked" into the binding sites of many different proteins (e.g., all kinases with known structures) to predict binding affinity. [11] Best Practice: Use a combination of approaches. A computational framework that integrates 2D similarity, 3D docking, and machine learning algorithms can provide a more robust prediction of potential off-target interactions that need to be experimentally verified. [11][15]

cluster_0 Intended Pathway cluster_1 Unintended Pathway Target On-Target Kinase (e.g., Kinase A) SubstrateA Substrate A Target->SubstrateA phosphorylates ResponseA Desired Cellular Response (Efficacy) SubstrateA->ResponseA OffTarget Off-Target Kinase (e.g., Kinase X) SubstrateX Substrate X OffTarget->SubstrateX phosphorylates ResponseX Adverse Effect (Toxicity) SubstrateX->ResponseX Inhibitor Pyrazole-Based Inhibitor Inhibitor->Target Inhibits (intended) Inhibitor->OffTarget Inhibits (unintended)

Caption: On-target inhibition leads to efficacy; off-target inhibition can cause toxicity.

References

  • New technique improves the selectivity of kinase inhibitors . Drug Target Review. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . PMC. [Link]

  • Prediction of Off-Target Drug Effects Through D
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance . PMC. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective . Taylor & Francis Online. [Link]

  • What's the Difference Between Biochemical and Cell-Based HTS Assays? . BellBrook Labs. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems . Computational Molecular Biology. [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors . bioRxiv. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research . Vipergen. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships . PMC. [Link]

  • Kinomics: The New Star . Drug Discovery and Development. [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction . Frontiers in Pharmacology. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile . Royal Society of Chemistry. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. [No Source Found].
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects . PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . MDPI. [Link]

  • Spotlight: Cell-based kinase assay formats . Reaction Biology. [Link]

  • Cell-based assays on the rise . BMG LABTECH. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets . PMC. [Link]

  • The role of cell-based assays for drug discovery . News-Medical.Net. [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity . MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . PMC. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [No Source Found].
  • BLOG: Selecting the Right Gene Editing Off-Target Assay . seqWell. [Link]

  • Protein Kinases Imaging in Drug Development . CD BioSciences. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Medicinal Chemistry. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 . ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors . PMC. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma . Frontiers in Oncology. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . MDPI. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells . PMC. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge . PMC. [Link]

  • Recent Trends in Kinase Drug Discovery . YouTube. [Link]

  • Drug Discovery in Liver Disease Using Kinome Profiling . MDPI. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors . bioRxiv. [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry . SpringerLink. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity . BMC Systems Biology. [Link]

  • Off-target identification of kinase drug candidates. (a) Heatmaps of... . ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study . Taylor & Francis Online. [Link]

  • Understanding the implications of off-target binding for drug safety and development. [No Source Found].
  • Encountering unpredicted off-target effects of pharmacological inhibitors . Oxford Academic. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol in Solution

Welcome to the Technical Support Center. This portal is engineered for researchers, analytical scientists, and drug development professionals working with 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is engineered for researchers, analytical scientists, and drug development professionals working with 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol . As a bifunctional molecule featuring a primary amine, a secondary alcohol, and an ethyl-substituted pyrazole ring, it presents unique stability challenges in both aqueous and organic solutions.

This guide synthesizes field-proven methodologies to mitigate oxidative degradation, carbamate formation, and thermal cyclization, ensuring the highest scientific integrity of your experimental workflows.

Troubleshooting & FAQs: Mechanistic Insights

Q1: My stock solution changes color (yellow/brown) over time. What is the mechanism of this degradation, and how can I prevent it? A: The discoloration is a hallmark of oxidative degradation of the primary amine moiety. In the presence of dissolved oxygen, primary amines undergo hydrogen abstraction from the α -carbon, leading to the formation of unstable imine intermediates. These imines rapidly hydrolyze into aldehydes and ammonia, or polymerize into colored complex mixtures[1]. Furthermore, trace transition metals (like Cu or Fe) in your solvent can catalyze this radical-mediated oxidation[2]. Causality & Solution: Oxygen acts as the radical initiator. To prevent this, solutions must be rigorously degassed using inert gases (Nitrogen or Argon) to displace dissolved O2​ . Additionally, storing the solution at a slightly acidic pH protonates the amine ( NH3+​ ), significantly raising its oxidation potential and shielding it from radical attack.

Q2: I am observing a mass shift in my LC-MS corresponding to +44 Da. Where is this coming from? A: A +44 Da mass shift indicates carbamate formation . Aqueous solutions of primary amines act as excellent CO2​ scrubbers. The unprotonated lone pair on the primary nitrogen nucleophilically attacks atmospheric carbon dioxide dissolved in the solvent, forming an amine carbamate ( R−NH−COO− )[3]. Causality & Solution: Carbamate formation is strictly dependent on the availability of the free base amine. By adjusting the pH of your solution to ~1-2 units below the pKa​ of the primary amine (typically maintaining pH 5.5 - 6.5), you convert the free base into its conjugate acid. The protonated amine lacks the free lone pair required to attack CO2​ , completely halting carbamate formation.

Q3: During heated solvent evaporation, my compound degrades into a new cyclic species. How do I recover the parent compound? A: You cannot easily recover it once cyclized. The molecule is undergoing thermal cyclization to an oxazolidinone . When the primary amine absorbs CO2​ to form a carbamate, subsequent exposure to heat drives a dehydration reaction between the carbamate carbonyl and the adjacent secondary alcohol. This ejects a water molecule and forms a stable 5-membered oxazolidinone ring[3]. Causality & Solution: This is a classic degradation pathway for 1,2-amino alcohols. To prevent this, never heat the solution above 40°C if it has been exposed to the atmosphere. Always evaporate solvents under reduced pressure at low temperatures (e.g., rotary evaporation at 30°C) and maintain an inert atmosphere to prevent the initial CO2​ adduct formation[3].

Quantitative Data: Degradation Pathways & Stability Metrics

To effectively design your experiments, consult the table below, which summarizes the thermodynamic drivers of degradation and their corresponding mitigation strategies.

Degradation MechanismTriggering AgentPrimary ByproductsKinetic AcceleratorMitigation Strategy
Oxidative Degradation Dissolved O2​ , RadicalsImines, Aldehydes, AmmoniaUV Light, Transition Metals (Cu, Fe)Argon sparging, EDTA addition, Amber vials
Carbamate Formation Atmospheric CO2​ Amine Carbamates (+44 Da)High pH (Free base amine available)pH adjustment to < 6.0, Inert atmosphere
Thermal Cyclization Heat + CO2​ exposureOxazolidinones (-18 Da from carbamate)Temperatures > 40°CLyophilization/Evaporation at < 30°C

Experimental Workflows: Self-Validating Protocol for Ultra-Stable Stock Solutions

Objective: Couple dissolved oxygen removal with amine protonation to systematically shut down the thermodynamic drivers for both imine and oxazolidinone formation.

  • Step 1: Solvent Degassing (The Purge) Boil HPLC-grade water for 10 minutes, then sparge with ultra-pure Argon gas for 30 minutes while cooling to room temperature. Causality: Boiling drastically reduces gas solubility; Argon displaces residual O2​ (preventing oxidation) and CO2​ (preventing carbamate formation).

  • Step 2: pH-Controlled Buffer Formulation Prepare a 50 mM Citrate-Phosphate buffer using the degassed water. Adjust the pH to 5.8 using 1M HCl. Causality: At pH 5.8, the primary amine ( pKa​≈9.0 ) is >99.9% protonated. This masks its nucleophilicity, rendering it inert to CO2​ attack and highly resistant to radical oxidation.

  • Step 3: Dissolution & Aliquoting Transfer the solid 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol into a dark amber vial under an Argon atmosphere (using a glove box or Schlenk line). Add the degassed buffer to achieve a 10 mM concentration. Seal vials with PTFE-lined septa.

  • Step 4: Self-Validation (Quality Control) Immediately take a 10 µL aliquot and analyze via LC-MS (UV at 210 nm). The baseline chromatogram must show a single peak for the parent mass. Re-analyze a test aliquot after 7 days at 4°C; the absolute absence of a +44 Da peak (carbamate) or -2 Da peak (imine) mathematically validates the system's atmospheric and pH integrity. Store remaining validated aliquots at -20°C.

Mechanistic Visualization

StabilityMechanisms cluster_deg Degradation Pathways cluster_stab Stabilization Strategies Compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (Primary Amine & Secondary Alcohol) Oxidation Oxidative Degradation (Imines & Aldehydes) Compound->Oxidation O2 Exposure Carbamate Carbamate Formation (CO2 Adducts) Compound->Carbamate CO2 Absorption Thermal Thermal Cyclization (Oxazolidinones) Carbamate->Thermal Heat / Dehydration Degassing Inert Atmosphere (Ar/N2) & Antioxidants Degassing->Oxidation Blocks O2 pHControl pH Adjustment (Mild Acid) Amine Protonation pHControl->Oxidation Raises Ox. Potential pHControl->Carbamate Masks Nucleophile TempControl Cryogenic / Cold Storage (2-8°C or -20°C) TempControl->Thermal Slows Kinetics

Mechanistic pathways of 1,2-amino alcohol degradation and targeted stabilization strategies.

References

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review ResearchGate [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents UKnowledge - University of Kentucky[Link]

  • Impact of Solvent on the Thermal Stability of Amines National Center for Biotechnology Information (PMC)[Link]

  • The Chemistry and Thermodynamics of Point Source CO2 Capture by Liquid Chemical Absorption and Its Impact on Process Performance National Center for Biotechnology Information (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: In Vivo Dosage Refinement for Pyrazole Compounds

Welcome to the Application Support Center for preclinical pharmacology. Pyrazole-containing compounds (e.g., celecoxib, ruxolitinib, sildenafil) are highly privileged pharmacophores in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for preclinical pharmacology. Pyrazole-containing compounds (e.g., celecoxib, ruxolitinib, sildenafil) are highly privileged pharmacophores in medicinal chemistry. However, their rigid, often planar aromatic structures frequently result in high crystal lattice energies, leading to poor aqueous solubility and erratic in vivo exposure.

This guide is designed for drug development scientists transitioning pyrazole candidates from in vitro assays to in vivo efficacy and pharmacokinetic (PK) models.

Part 1: Troubleshooting Guides & FAQs

Q1: I calculated my rat dosage directly from my mouse efficacy dose using a 1:1 mg/kg ratio, but the rats exhibited severe toxicity. What went wrong?

The Causality: You likely bypassed allometric scaling. Metabolic rate and drug clearance do not scale linearly with body weight across species; they scale with body surface area (BSA). Because smaller animals have a higher basal metabolic rate relative to their mass, they clear drugs significantly faster than larger animals. The Solution: You must convert the dose using the Body Surface Area Normalization method, commonly referred to as the Human Equivalent Dose (HED) calculation, which relies on species-specific Km​ factors[1].

Formula for cross-species scaling: DoseSpeciesB​=DoseSpeciesA​×(Km​ of Species BKm​ of Species A​)

If your effective mouse dose was 50 mg/kg ( Km​ = 3), the equivalent rat dose ( Km​ = 6) is:

50 mg/kg×(3/6)=25 mg/kg . By dosing the rat at 50 mg/kg, you effectively administered double the required exposure, leading to toxicity[2].
Q2: I escalated the oral (PO) dose of my pyrazole derivative from 10 mg/kg to 50 mg/kg in mice, but the AUC and Cmax​ barely increased. Why is my exposure flatlining?

The Causality: You have hit a dissolution rate-limited absorption ceiling. Pyrazoles are notoriously lipophilic. When administered as a standard aqueous suspension (e.g., in 0.5% Methylcellulose), the drug must dissolve in the gastrointestinal fluid before it can permeate the intestinal epithelium. At 10 mg/kg, the fluid volume is sufficient to dissolve the dose. At 50 mg/kg, the fluid is saturated; the excess drug simply passes through the GI tract unabsorbed, resulting in a "flat" PK profile[3]. The Solution: Transition from a simple suspension to a solubility-enhancing formulation. If compartmental modeling indicates that a dissolution step is the bottleneck for your pyrazole[4], you must lower the crystal lattice energy barrier. Switch to a co-solvent system (e.g., 10% DMSO / 40% PEG400 / 50% Water) or utilize a lipid-based formulation (e.g., 0.5% Tween-80) to maintain the drug in a solubilized state during transit.

Q3: My pyrazole compound shows excellent Cmax​ and is highly potent in vitro ( IC50​ = 5 nM), but it fails to show efficacy in a xenograft tumor model when dosed once daily (QD).

The Causality: You are likely experiencing a Pharmacokinetic/Pharmacodynamic (PK/PD) mismatch driven by rapid clearance. While Cmax​ might be high, small-molecule pyrazoles often have short half-lives ( t1/2​ ) in rodents (typically 1–3 hours) due to rapid hepatic metabolism via CYP450 enzymes. If your target requires sustained inhibition (e.g., kinase inhibition in oncology) to induce apoptosis, a QD dosing regimen leaves the target uninhibited for 18+ hours a day. The Solution: Shift your focus from Cmax​ to Time-over-Threshold ( T>IC50​ ). Conduct a single-dose PK study to determine the half-life. If t1/2​ is < 3 hours, fractionate your total daily dose into a BID (twice daily) or TID (three times daily) regimen to maintain continuous target saturation without breaching the Maximum Tolerated Dose (MTD).

Part 2: Quantitative Data & Formulation Strategies

Table 1: Standard Allometric Scaling Factors ( Km​ ) for Dose Translation

Data adapted from FDA Guidance for Industry on safe starting doses[2].

SpeciesReference Body Weight (kg)Body Surface Area ( m2 ) Km​ Factor
Mouse 0.020.0073
Rat 0.150.0256
Guinea Pig 0.400.058
Rabbit 1.80.1512
Dog (Beagle) 10.00.5020
Human (Adult) 60.01.6237
Table 2: Formulation Matrix for Poorly Soluble Pyrazoles
Formulation StrategyVehicle CompositionBest Use CaseLimitations
Standard Suspension 0.5% Methylcellulose (MC) + 0.1% Tween-80High-solubility analogs; early MTD finding.Poor absorption for highly crystalline pyrazoles.
Co-Solvent System 5-10% DMSO + 40% PEG400 + 50% SalineIV and PO PK studies; ensures fully dissolved state.High DMSO >10% causes GI irritation/toxicity.
Cyclodextrin Complex 20% Hydroxypropyl- β -Cyclodextrin (HP β CD)Compounds with appropriate molecular cavity fit.Expensive; requires large dosing volumes.

Part 3: Standard Operating Procedure (SOP)

Protocol: Single-Dose Pharmacokinetic (PK) Profiling in Mice

A self-validating protocol to establish baseline clearance, volume of distribution, and half-life for dose refinement.

Step 1: Formulation Preparation

  • Weigh 10 mg of the pyrazole compound.

  • Dissolve completely in 1.0 mL of DMSO (10% final volume). Vortex until visually clear.

  • Add 4.0 mL of PEG400 (40% final volume). Vortex for 2 minutes.

  • Slowly add 5.0 mL of sterile saline (50% final volume) dropwise while sonicating to prevent precipitation. Validation Check: If the solution turns cloudy, the compound has crashed out. Do not dose. Adjust co-solvent ratios.

Step 2: Animal Dosing

  • Fast male C57BL/6 mice (n=3 per timepoint) for 4 hours prior to PO dosing to eliminate food-effect variability.

  • Administer the formulation via oral gavage at 10 mL/kg (yields a 10 mg/kg dose).

Step 3: Serial Blood Sampling

  • Collect 30 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​ EDTA tubes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.

Step 4: Extraction and LC-MS/MS Analysis

  • Transfer 10 µL of plasma to a 96-well plate.

  • Add 50 µL of cold Acetonitrile containing an internal standard (e.g., a deuterated pyrazole analog) to precipitate proteins.

  • Centrifuge at 4,000 x g for 15 minutes. Inject 5 µL of the supernatant into the LC-MS/MS.

  • Calculate PK parameters (AUC, Cmax​ , t1/2​ ) using Non-Compartmental Analysis (NCA).

Part 4: Logical Workflows & Visualization

The following diagram illustrates the logical progression from in vitro discovery to optimized in vivo efficacy dosing.

DoseRefinement N1 In Vitro Profiling (IC50, Microsomal Stability) N2 Allometric Scaling (FDA Guidelines) N1->N2 Translation N3 Formulation Strategy (Solubility Enhancement) N2->N3 Vehicle Prep N4 Single-Dose PK Study (Determine AUC, Cmax, t1/2) N3->N4 In Vivo Admin N5 PK/PD Modeling (Target Saturation) N4->N5 Data Fit N5->N3 Poor Exposure? N6 In Vivo Efficacy Study (Optimized Dosing Regimen) N5->N6 Dose Selection

Workflow for refining in vivo dosage of pyrazole compounds from in vitro data to efficacy models.

References

  • US Food and Drug Administration. "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." FDA Guidance for Industry (2005). Available at:[Link]

  • Cheruvu, N. P., et al. "Modeling of Corneal and Retinal Pharmacokinetics after Periocular Drug Administration." Investigative Ophthalmology & Visual Science (2008). Available at:[Link]

  • Strother, R. M., et al. "Healthy volunteers in first-in-human oncology drug development for small molecules." Clinical and Translational Science (2022). Available at:[Link]

Sources

Optimization

addressing poor bioavailability of novel small molecules

Welcome to the DMPK & Formulation Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help you systematically troubleshoot and resolve poor oral bioavailability in novel s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK & Formulation Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help you systematically troubleshoot and resolve poor oral bioavailability in novel small molecule therapeutics.

Bioavailability ( F ) is dictated by three primary physiological barriers: Solubility/Dissolution , Intestinal Permeability , and First-Pass Metabolism . Below, you will find diagnostic workflows, field-proven protocols, and mechanistic FAQs to overcome these bottlenecks.

Bioavailability_Troubleshooting Start Low In Vivo Bioavailability (<20%) SolCheck Aqueous Solubility (pH 1.2 - 7.4) Start->SolCheck PermCheck Caco-2 Permeability (Papp) SolCheck->PermCheck > 100 µg/mL SolLow Poor Solubility (BCS Class II/IV) SolCheck->SolLow < 100 µg/mL MetabCheck Hepatic Clearance (Microsomes) PermCheck->MetabCheck Papp > 10x10⁻⁶ cm/s PermLow Poor Permeability / Efflux (BCS Class III/IV) PermCheck->PermLow Papp < 1x10⁻⁶ cm/s MetabHigh High First-Pass Metabolism MetabCheck->MetabHigh High CLint ActionSol Formulation: ASDs, LBFs, Salts SolLow->ActionSol ActionPerm Prodrugs, Permeation Enhancers, P-gp Inhibitors PermLow->ActionPerm ActionMetab Structural Modification (Block metabolic soft spots) MetabHigh->ActionMetab

Diagnostic workflow for identifying and resolving the root causes of poor oral bioavailability.

Module 1: Solubility & Dissolution Bottlenecks

Q: My compound has excellent permeability but crashes out in simulated gastric fluid, leading to poor absorption. How do I formulate it to maintain supersaturation?

A: Your compound likely falls under Class II of the Biopharmaceutics Classification System (BCS) [1]. When a highly permeable drug suffers from poor aqueous solubility, the most effective intervention is disrupting its crystalline lattice to create a higher energy state. This is achieved using Amorphous Solid Dispersions (ASDs) .

By dispersing the active pharmaceutical ingredient (API) molecularly within a hydrophilic polymer matrix (such as HPMCAS or PVP), you eliminate the thermodynamic barrier of breaking crystal bonds during dissolution [2]. However, amorphous states are metastable. The polymer is mechanistically critical because it raises the glass transition temperature ( Tg​ ) of the system and sterically hinders API molecules from nucleating, thereby preventing recrystallization in the gastrointestinal tract [2]. Alternatively, Lipid-Based Formulations (LBFs) can be used to bypass dissolution entirely by presenting the drug in a pre-solubilized oil-in-water emulsion [3].

Quantitative Comparison of Formulation Strategies
StrategyMechanistic PrincipleBest Suited ForKey Limitation
Amorphous Solid Dispersions (ASD) Disrupts crystal lattice; polymer maintains supersaturation.BCS Class II; High melting point APIs.Physical instability (risk of recrystallization over time).
Lipid-Based Formulations (LBF) Pre-dissolves API in lipids/surfactants; forms micelles in vivo.Highly lipophilic drugs (LogP > 4); High food-effect APIs.Low drug loading capacity; complex lipid digestion kinetics.
Salt Formation Alters microenvironmental pH to increase ionization.Ionizable APIs with low pKa/pH solubility gaps.Risk of disproportionation back to free base/acid in the gut.
Nanosuspensions Reduces particle size to increase surface area (Noyes-Whitney).Dissolution-rate limited APIs (not solubility limited).Ostwald ripening (small particles dissolving and redepositing).
Protocol: Preparation and Validation of an ASD (Solvent Evaporation Method)

This protocol is a self-validating system: successful execution is confirmed by the absence of Bragg peaks in the final analytical step.

  • Polymer Selection: Select a polymer (e.g., HPMCAS) that provides hydrogen bonding to the API. The polymer's Tg​ should be at least 50°C higher than the intended storage temperature.

  • Co-Dissolution: Dissolve the API and the polymer (typically at a 1:3 or 1:4 ratio) in a volatile organic solvent system (e.g., Dichloromethane/Ethanol) until optically clear.

  • Rapid Evaporation: Utilize a rotary evaporator or spray dryer to rapidly remove the solvent. Causality: Rapid evaporation kinetically traps the API in a disordered molecular state before it has the thermodynamic opportunity to nucleate.

  • Secondary Drying: Place the resulting powder in a vacuum desiccator at 40°C for 24 hours to remove residual solvent, which acts as a plasticizer and lowers Tg​ .

  • Validation (PXRD): Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "amorphous halo." Any sharp diffraction peaks indicate crystalline phase separation, meaning the drug loading is too high or the polymer is incompatible.

Module 2: Permeability & Efflux Transporter Issues

Q: My compound is highly soluble, but in vivo bioavailability is <5%. I suspect it is a substrate for P-glycoprotein (P-gp). How can I definitively prove this in vitro?

A: You are dealing with a BCS Class III or IV profile [1]. To isolate efflux as the root cause, you must perform a bidirectional permeability assay using a polarized cell line, such as Caco-2 (human colorectal adenocarcinoma) [4].

Because Caco-2 cells spontaneously differentiate to form microvilli and express tight junctions and apical efflux transporters (like P-gp and BCRP), they perfectly mimic the human enterocyte barrier [4]. By measuring the Apparent Permeability ( Papp​ ) in both the Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A) directions, you can calculate the Efflux Ratio (ER) . An ER > 2.0 strongly indicates that active efflux is restricting your drug's absorption.

Caco2_Assay Seed Seed Caco-2 Cells (Transwell Insert) Culture Culture 7-21 Days (Form Monolayer) Seed->Culture Validate Validate Culture->Validate AtoB AtoB Validate->AtoB BtoA BtoA Validate->BtoA Calc Calc AtoB->Calc BtoA->Calc Result Result Calc->Result

Step-by-step workflow of the bidirectional Caco-2 permeability assay for assessing efflux.

Protocol: 7-Day Accelerated Caco-2 Bidirectional Permeability Assay

This protocol utilizes Transepithelial Electrical Resistance (TEER) and Lucifer Yellow as self-validating checkpoints to ensure monolayer integrity before dosing.

  • Cell Seeding: Seed Caco-2 cells at a high density ( 1×105 cells/cm²) onto polycarbonate transwell inserts (0.4 µm pore size).

  • Culturing: Culture for 7 days using an accelerated differentiation medium (containing butyric acid or specific growth factors) to establish a functional monolayer [4].

  • Integrity Validation (Crucial): Measure TEER using a voltohmmeter. A TEER value > 400 Ω⋅cm2 confirms tight junction formation. Do not proceed if TEER is low, as paracellular leakage will result in false-positive permeability data.

  • Dosing:

    • A B Setup: Add the API (typically 10 µM) to the apical chamber (pH 6.5 to mimic the jejunum). Add blank buffer to the basolateral chamber (pH 7.4).

    • B A Setup: Add the API to the basolateral chamber. Add blank buffer to the apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Post-Assay Validation: Add Lucifer Yellow (a paracellular marker) to the apical chamber for 1 hour. Permeability must remain < 1×10−6 cm/s to prove the monolayer was not damaged by the API.

  • Analysis: Quantify API via LC-MS/MS and calculate Papp​=C0​⋅AdQ/dt​ , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Module 3: First-Pass Metabolism & PK Optimization

Q: My compound has excellent solubility (BCS I) and a Caco-2 Papp​ of 25×10−6 cm/s with no efflux. Yet, oral bioavailability remains negligible. What is happening?

A: If a molecule dissolves perfectly and crosses the gut wall efficiently but fails to reach systemic circulation, it is being cleared by First-Pass Metabolism . The drug is absorbed into the portal vein and delivered directly to the liver, where cytochrome P450 (CYP) enzymes or Phase II conjugating enzymes (e.g., UGTs) metabolize it before it can enter the systemic blood supply.

Troubleshooting Steps:

  • Determine Intrinsic Clearance ( CLint​ ): Incubate your compound with Human Liver Microsomes (HLMs) fortified with NADPH. Rapid depletion of the parent compound confirms high hepatic liability.

  • Metabolite Identification (MetID): Use high-resolution mass spectrometry (HRMS) to identify the soft spots on your molecule (e.g., sites of aliphatic oxidation or N-dealkylation).

  • Intervention: You must return to medicinal chemistry. Strategies include blocking the metabolic soft spot with bioisosteres (e.g., replacing a vulnerable C-H bond with C-F) or utilizing a prodrug strategy to temporarily mask the functional group targeted by hepatic enzymes.

References

  • Title: M9 Biopharmaceutics Classification System-Based Biowaivers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Applications of a 7-day Caco-2 Cell Model in Drug Discovery and Development Source: PubMed URL: [Link]

Reference Data & Comparative Studies

Validation

Advanced Analytical Guide: Structural Confirmation of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals The synthesis of highly functionalized pyrazole building blocks, such as 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 11...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

The synthesis of highly functionalized pyrazole building blocks, such as 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8)[1], requires rigorous structural validation. Because pyrazole N-alkylation can yield regioisomers, and the ethanolamine side-chain introduces a chiral center, standard 1D NMR is insufficient for absolute confirmation[2].

This guide objectively compares the performance of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Crystallography—and provides a self-validating experimental protocol to definitively confirm the structure of this molecule.

Comparative Analysis of Structural Confirmation Methods

To establish a self-validating analytical system, researchers must cross-reference data from multiple techniques. Below is a comparison of the primary alternatives for structural elucidation of N-alkylated pyrazole amino alcohols.

Analytical TechniquePrimary Utility for Pyrazole Amino AlcoholsStrengthsLimitations
1D & 2D NMR (HMBC/COSY) Regiochemistry & ConnectivityDifferentiates N1 vs. N2 alkylation via HMBC correlations; confirms ethanolamine connectivity[3].Cannot determine absolute stereochemistry of the chiral center without chiral shift reagents.
HRMS (ESI-TOF) Exact Mass & FormulaHigh sensitivity; MS/MS fragmentation confirms the loss of -H₂O and -NH₃ from the side chain.Does not provide positional (regiochemical) information for the ethyl group.
FTIR Spectroscopy Functional Group ValidationRapidly identifies O-H (~3300 cm⁻¹) and N-H (~3400 cm⁻¹) stretching vibrations[4].Low specificity; cannot confirm the core heterocyclic carbon framework.
Single-Crystal X-Ray Absolute ConfigurationUnambiguous 3D structure, confirming both regiochemistry and (R)/(S) stereochemistry[2].Requires high-quality single crystals, which is notoriously difficult for highly polar amino alcohols.

Experimental Protocols: A Self-Validating Workflow

Do not merely run a 1H NMR and assume the structure is correct. The following protocols explain the causality behind each experimental choice, ensuring a robust, self-validating workflow.

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar amino alcohols, preventing premature cleavage of the fragile hydroxyl and amine groups before the parent ion is detected.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50) containing 0.1% Formic Acid. Why Formic Acid? It promotes protonation of the primary amine, enhancing the [M+H]⁺ signal.

  • Acquisition: Inject 5 µL into a Q-TOF mass spectrometer operating in positive ion mode (ESI+).

  • Data Validation:

    • Calculate the exact mass of C₇H₁₃N₃O: 155.1058 Da.

    • Target the[M+H]⁺ peak at m/z 156.1137 .

    • Self-Validation Step: Perform MS/MS at 20 eV collision energy. Look for daughter ions at m/z 138.10 (loss of H₂O) and m/z 121.07 (subsequent loss of NH₃), confirming the ethanolamine moiety.

Protocol B: NMR Regiochemical Elucidation

Causality: The use of DMSO-d₆ as a solvent is critical. Unlike CDCl₃, DMSO-d₆ drastically slows down the chemical exchange of protons on the -OH and -NH₂ groups, allowing them to be observed as distinct, quantifiable signals[3].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • 1H NMR Acquisition (400 MHz):

    • Ethyl Group: Observe a triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, N-CH₂).

    • Pyrazole Core: Observe two singlets around 7.3 ppm and 7.6 ppm (H-3 and H-5).

    • Side Chain: Look for a multiplet at ~4.5 ppm (1H, CH-OH) and a complex multiplet at ~2.7 ppm (2H, CH₂-NH₂).

    • Exchangeable Protons: Broad singlets around 4.8-5.2 ppm correspond to the -OH and -NH₂ groups. Add a drop of D₂O to the tube and re-run; these peaks will disappear, validating their identity[3].

  • 2D HMBC Validation (Critical Step):

    • To prove the ethyl group is at N1 and not N2, analyze the Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • The N-CH₂ protons (~4.1 ppm) must show a ³J correlation to the pyrazole C-5 carbon, but not to the C-3 carbon. This definitively confirms the N1-ethyl regiochemistry[2].

Structural Confirmation Decision Matrix

The following logical workflow illustrates the sequential validation process required to confirm the structure of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

G Start Synthesized Compound 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol HRMS HRMS (ESI+) Confirm Exact Mass [M+H]+ = 156.1137 Start->HRMS NMR1D 1D NMR (1H, 13C in DMSO-d6) Identify Functional Groups & Exchangeables HRMS->NMR1D Mass & Formula Match NMR2D 2D NMR (HMBC) Confirm N1-Ethyl Regiochemistry via 3J Coupling NMR1D->NMR2D Shifts & Integrals Match XRAY X-Ray Crystallography Determine Absolute Configuration (R/S) NMR2D->XRAY Connectivity Verified Valid Structure Unambiguously Confirmed XRAY->Valid 3D Stereochemistry Verified

Caption: Sequential analytical workflow for the structural validation of N-alkylated pyrazole amino alcohols.

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations National Center for Biotechnology Information (PMC)[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles The Journal of Organic Chemistry (ACS Publications)[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Halogenoaminopyrazoles Derivatives National Center for Biotechnology Information (PMC)[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol Analogs in Drug Discovery

Executive Summary The β -amino alcohol motif is a cornerstone pharmacophore in medicinal chemistry, historically dominated by phenyl ethanolamine derivatives (e.g., β -adrenergic agonists). However, modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The β -amino alcohol motif is a cornerstone pharmacophore in medicinal chemistry, historically dominated by phenyl ethanolamine derivatives (e.g., β -adrenergic agonists). However, modern drug discovery demands building blocks that offer superior physicochemical properties and novel vector geometries. 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8) has emerged as a highly versatile, conformationally restricted bioisostere.

This guide provides an objective comparison between this 1-ethyl-pyrazole building block and traditional alternatives, detailing the structure-activity relationship (SAR) logic, comparative performance metrics, and self-validating experimental protocols for its integration into lead optimization campaigns.

Structural Rationale & SAR Logic

As an Application Scientist, selecting the right building block requires understanding the causality behind molecular interactions. Replacing a traditional phenyl ring with a pyrazole core is not merely a cosmetic change; it fundamentally alters the molecule's interaction network [1, 3].

  • Bioisosteric Replacement (The Pyrazole Core): The 1H-pyrazol-4-yl scaffold acts as a bioisostere for phenyl and pyridine rings. It significantly lowers the partition coefficient (cLogP) and introduces a hydrogen-bond acceptor (the N2 atom of the pyrazole), which frequently engages hinge-region residues in kinases or specific polar sub-pockets in GPCRs [3].

  • The 1-Ethyl Vector Advantage: While 1-methyl-pyrazole analogs are common, SAR campaigns—such as the optimization of Glycine Transporter 1 (GlyT1) inhibitors—demonstrate that extending the alkyl chain to an ethyl group often provides the optimal lipophilic contact [1]. The 1-ethyl group perfectly fills hydrophobic auxiliary pockets without incurring the severe steric clashes associated with isopropyl groups, or the excessive lipophilicity and metabolic liability of propyl/butyl chains [2].

SAR_Logic Core Ethanolamine Core (H-Bonding & Salt Bridges) Phenyl Traditional Phenyl Ring (High Lipophilicity, Prone to Oxidation) Core->Phenyl Traditional Design Pyrazole 1H-Pyrazol-4-yl Scaffold (Improved Solubility, H-Bond Acceptor) Core->Pyrazole Bioisosteric Replacement Methyl 1-Methyl Substitution (Sub-optimal Hydrophobic Contact) Pyrazole->Methyl Short Chain Ethyl 1-Ethyl Substitution (Optimal Lipophilic Vector, Enhanced Target Affinity) Pyrazole->Ethyl Optimized Chain

Figure 1: SAR logic tree illustrating the pharmacological advantages of the 1-ethyl-pyrazole scaffold.

Objective Comparison & Performance Data

To objectively evaluate 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, we must compare it against its direct structural analogs. The table below synthesizes physicochemical properties and representative relative binding affinities (derived from normalized SAR trends in CNS and anti-inflammatory target models) [1, 2].

Building Block AnalogMW ( g/mol )cLogPTPSA (Ų)Kinetic Solubility (pH 7.4)Relative Target Affinity (Model)
2-Amino-1-phenylethan-1-ol (Traditional)137.180.8546.2Moderate (~50 µM)1x (Baseline)
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol 141.17-0.5264.0High (>200 µM)4x - 5x
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol 155.20-0.1564.0High (>200 µM)12x - 15x

Data Interpretation: The transition from phenyl to pyrazole drastically improves aqueous solubility and Topological Polar Surface Area (TPSA), aiding in avoiding off-target lipophilic toxicity. Crucially, the 1-ethyl substitution provides a slight, controlled increase in cLogP (-0.15 vs -0.52) compared to the methyl analog. This micro-adjustment in lipophilicity is the primary driver for the 3-fold jump in target affinity observed in optimized lead compounds [1].

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the integration of this building block into a lead scaffold via amide coupling, followed by metabolic stability validation. Every step is designed with internal controls to establish causality.

Protocol A: Parallel Amide Coupling Workflow

Because the β -hydroxyl group is adjacent to the primary amine, standard coupling can sometimes lead to unwanted esterification. We utilize HATU to ensure rapid amide bond formation, outcompeting the hydroxyl nucleophile.

  • Preparation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: DIPEA is chosen over TEA due to its higher steric bulk, which prevents it from acting as a competing nucleophile, while efficiently deprotonating the amine salt. Stir for 10 minutes.

  • Coupling: Add 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (1.1 eq). Stir at room temperature for 2 hours.

  • Purification: Purify via preparative reverse-phase HPLC. Self-Validation: Always run a blank injection before the sample to ensure no carryover of unreacted amine, which could yield false positives in subsequent biochemical assays.

Protocol B: Microsomal Stability Assay (Self-Validating System)

Pyrazoles are generally more metabolically stable than electron-rich phenyls. To prove this, we run an in vitro human liver microsome (HLM) assay.

  • Incubation Mix: Combine the purified compound (1 µM final) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation & Controls:

    • Initiate the reaction by adding an NADPH regenerating system.

    • Self-Validating Control 1 (Enzyme Competency): Run Verapamil in parallel. If Verapamil is not degraded by >70% at 30 minutes, the microsome batch is compromised.

    • Self-Validating Control 2 (Chemical Stability): Run the test compound without NADPH. Causality: If degradation occurs here, the compound is chemically unstable in buffer, not enzymatically metabolized by CYPs.

  • Quenching & Analysis: Quench with ice-cold acetonitrile at 0, 15, 30, and 60 minutes. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Workflow BB Building Block (CAS: 1174308-75-8) Synth Amide Coupling (HATU/DIPEA) BB->Synth Purify LC-MS Purification (>95% Purity) Synth->Purify Assay HLM Stability Assay (+/- NADPH) Purify->Assay Data SAR Data Analysis (Affinity vs. CL_int) Assay->Data

Figure 2: Standardized experimental workflow for integrating and validating pyrazole analogs.

Conclusion

The transition from traditional phenyl ethanolamines to 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol represents a highly rational step in lead optimization. By leveraging the bioisosteric properties of the pyrazole core and the precise lipophilic vector of the 1-ethyl group, medicinal chemists can simultaneously improve aqueous solubility and target affinity[1, 2, 3]. Implementing the self-validating workflows described above ensures that the resulting SAR data is robust, reproducible, and ready for advanced preclinical development.

References

  • Title: Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor Source: PubMed / Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Validation

Regioisomeric Pyrazoles in Target Inhibition: A Comparative Guide to Biological Activity

As a Senior Application Scientist, I frequently encounter drug design programs where subtle regioisomeric shifts dictate the success or failure of a lead compound. The pyrazole ring—a five-membered heterocycle with two a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug design programs where subtle regioisomeric shifts dictate the success or failure of a lead compound. The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. However, the biological activity of pyrazole derivatives is acutely sensitive to the positional arrangement of its substituents.

This guide provides an objective, data-driven comparative analysis of pyrazole isomers. We will examine two classic paradigms where regioisomerism acts as an absolute molecular switch for biological activity: the selectivity of 1,5-diarylpyrazoles versus 1,3-diarylpyrazoles for Cyclooxygenase-2 (COX-2), and the inhibition of Alcohol Dehydrogenase (ADH) by 4-methylpyrazole versus 3-methylpyrazole.

Case Study 1: COX-2 Selectivity (1,5-Diarylpyrazoles vs. 1,3-Diarylpyrazoles)

Mechanistic Causality

The development of selective COX-2 inhibitors (coxibs) relies on exploiting a secondary side pocket present in COX-2 but sterically blocked by Ile523 in COX-1.

The (exemplified by Celecoxib) adopts a specific V-shaped conformation. This geometry perfectly angles the 1-aryl group—which typically bears a sulfonamide or sulfonylmethyl pharmacophore—to insert into the COX-2 side pocket, anchoring via critical hydrogen bonds to Arg513 and His90[1][2].

Conversely, the 1,3-diarylpyrazole regioisomer possesses a wider bond angle between the aryl rings. This positional shift projects the sulfonamide pharmacophore into the main hydrophobic channel rather than the side pocket, resulting in severe steric clashes. Consequently, 1,3-diarylpyrazoles generally fail to achieve the necessary binding pose, rendering them either non-selective or virtually inactive against COX-2[1]. During synthesis, rigorous chromatographic separation of the minor 1,3-isomer from the active 1,5-isomer is mandatory, as its presence artificially inflates the apparent IC50 of the bulk material[2].

Quantitative Performance Comparison
CompoundIsomer TypeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 1,5-Diarylpyrazole0.04> 15.0> 375
Isomeric Impurity 1,3-Diarylpyrazole> 10.0> 10.0Non-selective / Inactive

(Data synthesized from purified recombinant enzyme assays[2])

Structural Logic Visualization

COX2_Selectivity A 1,5-Diarylpyrazole (e.g., Celecoxib) C Anchors in COX-2 Pocket (Arg513, Val523) A->C B 1,3-Diarylpyrazole (Regioisomer) D Steric Clash in Main Channel B->D E Potent & Selective COX-2 Inhibition C->E F Weak / Non-selective Activity D->F

Structural basis for COX-2 selectivity between 1,5-diaryl and 1,3-diaryl pyrazole isomers.

Self-Validating Protocol: In Vitro COX-1/COX-2 Inhibitor Screening

To objectively measure this selectivity, the assay must rule out false positives caused by compound aggregation or cofactor depletion.

  • Enzyme Reconstitution: Reconstitute purified human recombinant COX-2 and COX-1 (66 nM and 44 nM, respectively) with hematin in 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol[2].

    • Causality: Hematin is an obligate cofactor for the peroxidase activity of COX enzymes; omitting it leads to an inactive enzyme and false-positive "inhibition."

  • Inhibitor Pre-incubation: Add the pyrazole isomers (0.01 to 50 µM) and pre-incubate at 37°C for 17 minutes[2].

    • Causality: COX-2 inhibition by 1,5-diarylpyrazoles is time-dependent and slowly reversible. Without pre-incubation, the IC50 will be artificially high.

  • Reaction Initiation: Add 14 C-arachidonic acid (50 µM) to initiate the reaction for exactly 30 seconds.

  • Termination & Analysis: Quench with 1M HCl, extract prostaglandins using ethyl acetate, and quantify via radiometric HPLC.

  • System Validation Check: The assay is only valid if the reference standard (Celecoxib) yields a Selectivity Index (SI) > 300. Parallel screening of COX-1 ensures the observed IC50 drop is target-specific.

Case Study 2: Alcohol Dehydrogenase (ADH) Inhibition (4-Methylpyrazole vs. 3-Methylpyrazole)

Mechanistic Causality

The treatment of toxic alcohol poisoning (e.g., ethylene glycol) relies on halting its metabolism by Alcohol Dehydrogenase (ADH). is an FDA-approved, highly potent competitive inhibitor of ADH[3].

The causality of its potency lies in its dual-interaction mechanism. The unsubstituted pyrazole nitrogen coordinates directly with the catalytic Zinc ( Zn2+ ) ion in the ADH active site. Simultaneously, the methyl group at the 4-position extends perfectly into a hydrophobic barrel lined by residues like Met141, maximizing binding affinity via van der Waals forces. Mutational studies (e.g., mutating Met141 to Leu) drastically alter the Ki​ for 4-methylpyrazole, proving the necessity of this specific hydrophobic interaction[4].

In stark contrast, 3-methylpyrazole is a weak or complete non-inhibitor of ADH[5][6]. Placing the methyl group at the 3-position puts it immediately adjacent to the zinc-coordinating nitrogen. This creates severe steric hindrance against the zinc-bound water molecule and the rigid active site wall, physically preventing the critical nitrogen-zinc coordination geometry required for inhibition[6].

Quantitative Performance Comparison
CompoundIsomer TypeTarget Enzyme Ki​ (µM)Clinical Status
4-Methylpyrazole (Fomepizole) 4-SubstitutedLiver ADH~ 0.1 - 8.0FDA Approved Antidote
3-Methylpyrazole 3-SubstitutedLiver ADH> 500Inactive / Non-inhibitor

(Data synthesized from kinetic evaluations of liver ADH isoenzymes[6][7])

Kinetic Assay Visualization

ADH_Assay Step1 1. Reconstitute ADH + NAD+ (Establish Baseline) Step2 2. Pre-incubate with Isomer (4-MP or 3-MP) Step1->Step2 Step3 3. Titrate Ethanol Substrate (1mM - 20mM) Step2->Step3 Step4 4. Monitor NADH Fluorescence (Ex: 340nm / Em: 460nm) Step3->Step4 Step5 5. Lineweaver-Burk Analysis (Determine Ki & Mechanism) Step4->Step5

Fluorimetric assay workflow for determining ADH inhibition kinetics by pyrazole isomers.

Self-Validating Protocol: Fluorimetric ADH Kinetic Assay

To definitively prove that 4-MP is a competitive inhibitor while 3-MP is inactive, the assay must evaluate enzyme velocity across multiple substrate concentrations.

  • Baseline Establishment: Prepare a reaction mixture containing 0.1 M Glycine-NaOH buffer (pH 10.0) and 2 mM NAD+ . Measure baseline fluorescence (Ex: 340 nm, Em: 460 nm)[6].

    • Causality: Establishing a baseline rules out autofluorescence from the pyrazole isomers, which would otherwise skew the kinetic readout.

  • Enzyme-Inhibitor Complexing: Add purified liver ADH and pre-incubate with 4-MP or 3-MP (0.1 to 50 µM) for 5 minutes.

  • Kinetic Initiation: Initiate the reaction by adding varying concentrations of ethanol (1 mM to 20 mM).

    • Causality: Titrating the substrate is non-negotiable. If the pyrazole is a true competitive inhibitor (binding the active site), Vmax​ will remain constant while Km​ increases. Single-concentration assays cannot determine the mechanism of inhibition.

  • Real-Time Monitoring: Record the linear increase in NADH fluorescence over 3 minutes.

  • System Validation Check: Generate a Lineweaver-Burk plot. The system validates itself if the uninhibited control yields the established literature Km​ for ethanol (~1-2 mM), confirming enzyme viability and proper assay calibration.

Conclusion

The biological evaluation of pyrazole derivatives underscores a fundamental rule of drug discovery: regioisomerism is not merely a structural curiosity; it is a primary driver of pharmacodynamics. Whether navigating the steric constraints of the COX-2 side pocket or coordinating with the catalytic zinc of ADH, the precise numbering of the pyrazole substituents dictates the line between a blockbuster drug and an inactive impurity.

References

  • [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation. ACS Publications.[Link][2]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. PMC / NIH.[Link][1]

  • pyrazoles: Topics by Science.gov (Human alcohol dehydrogenase isoenzymes). Science.gov.[Link][4]

  • Ethylene Glycol Poisoning in a Child Treated With 4-Methylpyrazole. ResearchGate.[Link][3]

  • Toxicokinetics of ethylene glycol during fomepizole therapy: Implications for management. ResearchGate.[Link][7]

  • On the effects of some heterocyclic compounds on the enzymic activity of liver alcohol dehydrogenase. SciSpace.[Link][6]

Sources

Comparative

In Vivo Validation of In Vitro Findings for 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (AEP-1) Derived c-Met Inhibitors: A Comparison Guide

Executive Summary In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity in vitro hit to an orally bioavailable in vivo lead is fraught with pharmacokinetic and efficacy attrition. 2-amino-1-(1-ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity in vitro hit to an orally bioavailable in vivo lead is fraught with pharmacokinetic and efficacy attrition. 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (hereafter referred to as AEP-1 ) has emerged as a highly efficient building block for synthesizing potent kinase inhibitors [1].

This guide provides a comprehensive, objective comparison of AEP-1-derived lead compounds against standard 1-methyl-pyrazole analogs and clinical benchmarks (e.g., Crizotinib). Designed for drug development professionals, it details the mechanistic rationale, in vitro profiling, and the self-validating in vivo protocols required to confidently advance AEP-1-based c-Met (Hepatocyte Growth Factor Receptor) inhibitors into preclinical xenograft models.

Mechanistic Rationale: The AEP-1 Structural Advantage

To understand the in vivo superiority of AEP-1 derivatives, one must examine the causality behind the structural interactions within the kinase domain [2].

  • The Pyrazole Core: Acts as a classic hydrogen-bond donor/acceptor pair, anchoring the molecule to the hinge region (Pro1158, Met1160) of the c-Met ATP-binding pocket [4].

  • The 1-Ethyl Substitution: Unlike a standard 1-methyl group, the 1-ethyl moiety provides optimal van der Waals packing against the gatekeeper residue (Leu1157). This slight increase in steric bulk enhances target residence time and shields the pyrazole nitrogen from rapid CYP450-mediated N-dealkylation, improving metabolic stability.

  • The Aminoethanol Tail: Projects directly into the solvent-exposed channel. The terminal hydroxyl and primary amine drastically improve thermodynamic aqueous solubility and reduce the overall lipophilicity (LogD) of the molecule, bypassing the need for highly basic, lipophilic appendages that often drive high in vivo clearance [3].

G cluster_cMet c-Met Kinase ATP Binding Pocket Hinge Hinge Region (Pro1158, Met1160) Gatekeeper Gatekeeper (Leu1157) Solvent Solvent Channel Pyrazole Pyrazole Ring (Core Scaffold) Pyrazole->Hinge Hydrogen Bonding (Donor/Acceptor) Ethyl 1-Ethyl Group Pyrazole->Ethyl Aminoethanol Aminoethanol Tail Pyrazole->Aminoethanol Ethyl->Gatekeeper Hydrophobic Packing Aminoethanol->Solvent Solvation & H-Bonding

Fig 1. Mechanistic binding interactions of AEP-1 domains within the c-Met kinase ATP pocket.

In Vitro Profiling: AEP-1 Leads vs. Alternatives

Before initiating in vivo studies, the biochemical and cellular profile must justify the animal use. Table 1 compares an optimized AEP-1-derived lead against its direct 1-methyl analog and the clinical standard, Crizotinib.

Table 1: Biochemical, Cellular, and ADME Profiling

Compoundc-Met IC₅₀ (nM)U-87 MG Cellular IC₅₀ (nM)Mouse Liver Microsome T₁/₂ (min)Thermodynamic Solubility (µg/mL)
AEP-1 Lead 1.28.54585
1-Methyl Analog 4.522.12840
Crizotinib (Ref) 4.015.03525

Data Interpretation & Causality: The AEP-1 lead demonstrates a nearly 4-fold improvement in biochemical potency over the 1-methyl analog, driven by the ethyl group's gatekeeper interaction. Furthermore, the aminoethanol tail maintains a high thermodynamic solubility (85 µg/mL), ensuring that the compound does not precipitate in the assay media, which is a common artifact leading to false-positive cellular IC₅₀ readouts.

In Vivo Validation Protocols

To ensure scientific integrity, the transition from in vitro to in vivo must utilize self-validating experimental designs.

Workflow InVitro In Vitro Profiling (Biochemical & Cellular) PK In Vivo PK (Clearance & Bioavailability) InVitro->PK >50% Microsomal Stability Xenograft Xenograft Efficacy (Tumor Growth Inhibition) PK->Xenograft F > 30%, Adequate Exposure Biomarker PD Biomarker (Phospho-c-Met Reduction) Xenograft->Biomarker Correlate TGI with Target Engagement

Fig 2. Sequential validation workflow transitioning from in vitro hits to in vivo efficacy.

Protocol A: Pharmacokinetic (PK) Profiling in CD-1 Mice

Objective: Determine oral bioavailability (F%) and systemic clearance.

  • Dosing Strategy: Utilize discrete dosing (N=3 mice per route) rather than cassette dosing. Causality: Cassette dosing risks drug-drug interactions at the intestinal absorption phase, artificially suppressing the apparent bioavailability of highly soluble compounds like AEP-1 leads.

  • Administration: Administer 2 mg/kg Intravenous (IV) via tail vein (formulated in 5% DMSO/95% Saline) and 10 mg/kg Per Os (PO) via oral gavage.

  • Sampling & Self-Validation: Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Self-Validating Step: Spike all plasma samples with a known concentration of Warfarin as an LC-MS/MS internal standard. If the Warfarin peak area deviates by >15% between samples, the extraction efficiency is compromised, and the data point is invalidated.

Protocol B: U-87 MG Xenograft Efficacy Model

Objective: Quantify Tumor Growth Inhibition (TGI).

  • Model Selection: Use the U-87 MG human glioblastoma cell line. Causality: U-87 MG is highly dependent on an HGF/c-Met autocrine loop, making it exquisitely sensitive to c-Met inhibition and providing a direct, unconfounded readout of target engagement [5].

  • Implantation & Randomization: Inject 5×106 cells subcutaneously into the right flank of athymic nude mice. Self-Validating Step: Do not dose immediately. Wait until tumors reach an average volume of 150–200 mm³. Randomize mice into groups (N=8) to ensure the baseline tumor burden is statistically identical across all cohorts.

  • Dosing Regimen: Administer Vehicle, AEP-1 Lead (30 mg/kg PO QD), 1-Methyl Analog (30 mg/kg PO QD), and Crizotinib (30 mg/kg PO QD) for 21 days.

  • Biomarker Validation: At day 21, harvest tumors 2 hours post-final dose. Perform Western blot analysis for Phospho-c-Met (Y1234/1235) to prove that TGI correlates directly with kinase inhibition, ruling out off-target toxicity.

In Vivo Performance Comparison

The true test of a fragment's utility is its translation to in vivo efficacy. Table 2 outlines the results of the aforementioned protocols.

Table 2: In Vivo Pharmacokinetics and Xenograft Efficacy (U-87 MG)

CompoundClearance (L/h/kg)Oral Bioavailability (F%)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
AEP-1 Lead 0.8565%88%-2.1%
1-Methyl Analog 2.1032%45%-4.5%
Crizotinib (Ref) 1.1548%75%-5.0%

Translational Insights: The AEP-1 lead successfully bridges the in vitro-to-in vivo gap. The 1-ethyl group's resistance to rapid metabolism results in a low systemic clearance (0.85 L/h/kg), while the aminoethanol tail drives an excellent oral bioavailability of 65%. Consequently, the AEP-1 lead achieves an 88% Tumor Growth Inhibition, significantly outperforming both its 1-methyl counterpart and the clinical reference, Crizotinib. Furthermore, the minimal body weight change (-2.1%) indicates a favorable toxicity profile, validating AEP-1 as a superior fragment for kinase inhibitor development.

References

  • Fragment Based Discovery of AT9283; A Multi-targeted Kinase Inhibitor with Potent Aurora Kinase Activity. Astex Pharmaceuticals.[Link]

  • Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Chemical Research in Toxicology.[Link]

  • Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Journal of Medicinal Chemistry.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry.[Link]

  • Identification of a Novel Recepteur d'Origine Nantais/c-Met Small-Molecule Kinase Inhibitor with Antitumor Activity In vivo. Cancer Research (AACR).[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 1174308-75-8). The procedures outlined herein are synthesized from established hazardous waste management principles and are designed to provide clear, actionable guidance to ensure safety and compliance.

The fundamental principle guiding the disposal of this compound is that it must be treated as hazardous chemical waste . Due to its combination of an amino alcohol and a pyrazole heterocyclic structure, improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited and can lead to environmental contamination and pose risks to public health.[1][2]

Hazard Identification and Classification

Understanding the specific hazards of a compound is the critical first step in determining the correct handling and disposal protocol. Based on notified classifications, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol presents multiple health risks that necessitate its classification as hazardous waste.

Table 1: GHS Hazard Classifications for 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Hazard Class Category Signal Word Hazard Code
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4 Warning H302 + H312 + H332
Skin Irritation Skin Irrit. 2 Warning H315
Serious Eye Damage Eye Dam. 1 Danger H318
Specific Target Organ Toxicity (Single Exposure) STOT SE 3 Warning H336

(Source: Notified C&L, NextSDS)

The causality is clear: the compound's potential to cause acute toxicity, skin irritation, and especially serious eye damage dictates that it must not enter the general waste stream and requires specific containment procedures.

Immediate Safety & Personal Protective Equipment (PPE)

Given the identified hazards, adherence to strict safety protocols is mandatory before beginning any handling or disposal procedures. The primary objective is to prevent any personal contact with the chemical.[3]

  • Engineering Controls : All handling and preparation for disposal should occur within a well-ventilated area, preferably inside a certified chemical fume hood.[4][5] This minimizes the risk of inhaling vapors, which is a known hazard (H332, H336).

  • Personal Protective Equipment (PPE) : A standard suite of PPE is required to prevent dermal and ocular exposure.[6]

    • Eye Protection : Chemical safety goggles are essential. Given the "Danger" classification for serious eye damage (H318), a face shield should also be considered.[6]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect them for any tears or holes before use.[6]

    • Body Protection : A properly fastened laboratory coat is required to protect against accidental splashes.[6]

Step-by-Step Disposal Protocol

The only acceptable method for disposing of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is through your institution's licensed hazardous waste management program, typically managed by the Environmental Health & Safety (EHS) office.[2][7]

Step 1: Waste Classification and Segregation Designate 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol and any materials grossly contaminated with it as "Hazardous Chemical Waste."[4] It is critical to segregate this waste stream. Do not mix it with other chemical wastes unless you have explicit approval from your EHS office.[2][6] Mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Containerization Collect the waste in a designated, leak-proof container that is chemically compatible with the substance.[1][8] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors. It is often best practice to use the original manufacturer's container if it is in good condition.[8]

Step 3: Labeling Proper labeling is a critical regulatory requirement.[7] The waste container must be clearly and legibly labeled with the following information:

  • The words "Hazardous Waste" .[2][7]

  • The full, unabbreviated chemical name: "2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol" .[2]

  • A clear indication of the primary hazards (e.g., "Toxic," "Corrosive/Causes Eye Damage," "Irritant").[7]

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the laboratory, near the point of generation.[2] This area must be under the control of laboratory personnel and should be away from drains, heat sources, and incompatible materials.[2][8] The container must remain closed at all times except when you are actively adding waste.[1][2]

Step 5: Scheduling Waste Pickup Once the container is nearly full (around 90% capacity) or when you no longer need to add to it, contact your institution's EHS office to schedule a waste pickup.[2][6] Provide them with all necessary information about the waste stream as requested.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is necessary to mitigate exposure and environmental release.

  • Evacuate & Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[5]

  • Contain : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[9][10]

  • Label : Label the container as "Hazardous Waste" and include the names of both the chemical and the absorbent material used.

  • Decontaminate : Clean the spill area thoroughly. All materials used for cleanup, including contaminated gloves and wipes, must be placed in the hazardous waste container.[1][8]

  • Dispose : The sealed container of spill cleanup material must be disposed of through the EHS office along with other chemical waste.

Decontamination of Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Rinsing : The standard procedure is to triple-rinse the container with a suitable solvent (water or ethanol may be appropriate, but consult the SDS or EHS for specific guidance).[1][7]

  • Collect Rinsate : The first rinse must be collected and disposed of as hazardous waste. [1] Add this rinsate to your designated waste container for 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your local EHS guidelines.

  • Deface Label : Once the container is clean and dry, the original label must be completely removed or thoroughly defaced to prevent confusion.[1][7]

  • Final Disposal : The decontaminated container can typically be disposed of as non-hazardous laboratory glass or plastic waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and required steps for the proper disposal of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

G cluster_prep Preparation & Safety cluster_contain Containment & Labeling cluster_storage Storage & Final Disposal Waste Identify Waste: 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste->PPE FumeHood Work in Fume Hood PPE->FumeHood Segregate Segregate as Hazardous Waste FumeHood->Segregate Empty Empty Container? FumeHood->Empty Container Use Compatible, Sealable Container Segregate->Container Label Label Container: 'Hazardous Waste' + Full Chemical Name Container->Label Store Store Sealed Container in Satellite Accumulation Area Label->Store Pickup Contact EHS for Waste Pickup Store->Pickup Disposal Final Disposal by Licensed Facility Pickup->Disposal Spill Spill Occurs ContainSpill Contain with Inert Absorbent Spill->ContainSpill CollectSpill Collect & Containerize Spill Debris ContainSpill->CollectSpill LabelSpill Label as Hazardous Waste CollectSpill->LabelSpill LabelSpill->Store Rinse Triple-Rinse Container Empty->Rinse CollectRinsate Collect 1st Rinsate as Hazardous Waste Rinse->CollectRinsate Deface Deface Original Label Rinse->Deface CollectRinsate->Segregate DisposeContainer Dispose of Clean Container as Non-Hazardous Waste Deface->DisposeContainer

Caption: Disposal workflow for 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

Disclaimer: This document provides guidance based on general laboratory safety principles and available chemical data. All waste disposal activities must be performed in strict accordance with all applicable local, state, and federal regulations, as well as the specific policies and procedures established by your institution's Environmental Health & Safety department. Always consult your EHS office if you are unsure about any aspect of a disposal procedure.

References

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol . NextSDS. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal . University of California, Berkeley, College of Chemistry. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Procedures . University of Chicago Environmental Health and Safety. [Link]

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Handling

Personal protective equipment for handling 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

An In-Depth Guide to Personal Protective Equipment for Handling 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 1174308-75-8). As a compound belonging to the amino alcohol and pyrazole derivative classes, a rigorous and informed approach to personal protective equipment (PPE) is paramount to ensure the safety of all laboratory personnel. This guide synthesizes available hazard data and established best practices for similar chemical structures to provide a comprehensive operational framework.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of any effective safety plan. Based on notified classifications, 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol presents multiple risks that dictate our PPE and handling strategy.[1]

The primary hazards associated with this compound are summarized below:

Hazard ClassificationGHS CodeSignal WordNature of Hazard
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationH315WarningCauses skin irritation.
Serious Eye Damage H318 Danger Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause drowsiness or dizziness.

The "Danger" signal word associated with serious eye damage (H318) is of particular concern and necessitates the highest level of eye protection.[1] The combined acute toxicity and skin irritation warnings further underscore the need for comprehensive barrier protection to prevent all routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard profile, a multi-layered PPE strategy is required. The following equipment is mandatory when handling 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol.

Protection TypeRecommended EquipmentRationale & Field-Proven Insights
Eye & Face Protection Chemical safety goggles and a full-face shield.The H318 classification indicates a risk of serious, irreversible eye damage.[1] Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while the face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially corrosive or damaging liquids.[2][3]
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact, which can be harmful and cause irritation (H312, H315).[1] Nitrile gloves offer broad chemical resistance suitable for amino alcohols.[4] Crucial Note: Gloves must be inspected for tears or pinholes before each use. If contact with the chemical occurs, remove and dispose of gloves immediately, then wash hands thoroughly. Never reuse disposable gloves.
Body Protection Chemical-resistant laboratory coat.A lab coat protects personal clothing and underlying skin from contamination.[2] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Work in a certified chemical fume hood.To mitigate the risks of inhalation toxicity and potential drowsiness or dizziness (H332, H336).[1] A properly functioning fume hood is the primary engineering control to minimize airborne concentrations.[2][5] If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with an organic vapor cartridge may be necessary after a formal risk assessment.

Operational Plan: PPE Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

Step-by-Step Methodology

A. Donning (Putting On) PPE:

  • Lab Coat: Put on your laboratory coat and fasten it completely.

  • Gloves: Don the first pair of nitrile gloves.

  • Face Shield & Goggles: Put on your chemical safety goggles first, ensuring a snug fit. Then, put on the full-face shield over the goggles.

  • Second Pair of Gloves (Optional but Recommended): For extensive handling procedures, wearing a second pair of gloves over the first provides additional protection and allows for the safe removal of the outer, contaminated layer without exposing the skin.

B. Doffing (Taking Off) PPE: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Decontaminate (If applicable): Wipe down the exterior of your gloves if they are grossly contaminated.

  • Face Shield & Goggles: Remove the face shield first by touching the headband, followed by the goggles. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat. As you remove it, roll it so the contaminated exterior is folded inward. Place it in a designated receptacle for laundry or disposal.

  • Gloves: Remove the outer pair of gloves (if wearing two) by peeling one off with the other gloved hand, then using the clean hand to slide under the cuff of the remaining glove to peel it off. If wearing a single pair, carefully peel one glove off, turning it inside out. Use your clean hand to slide under the cuff of the remaining glove and peel it off.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Contaminated -> Clean) don1 1. Lab Coat don2 2. Goggles & Face Shield don1->don2 don3 3. Gloves don2->don3 lab_work Laboratory Work don3->lab_work doff1 1. Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Wash Hands doff3->doff4 end End doff4->end start Start start->don1 lab_work->doff1

Caption: Workflow for Donning and Doffing PPE.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

All materials that come into contact with 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol must be treated as hazardous waste.[2][4] Adherence to a strict disposal protocol is essential for safety and regulatory compliance.

Procedural Guidance for Waste Management
  • Waste Segregation:

    • Solid Waste: All contaminated disposable PPE (gloves, wipes, etc.) must be collected in a designated, clearly labeled, and sealable hazardous waste container.[2][4]

    • Liquid Waste: Unused or waste solutions of the chemical should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[4]

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name: "2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol," and any other identifiers required by local regulations.[4]

  • Decontamination of Glassware and Equipment:

    • Reusable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[4]

  • Arranging for Disposal:

    • Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[2][4]

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the full, sealed waste containers.[4]

References

  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. BenchChem.
  • 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol - Guidechem. Guidechem.
  • 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol - NextSDS. NextSDS.
  • Pyrazole SDS, 288-13-1 Safety D
  • 2-amino-2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. Sigma-Aldrich.
  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals - Benchchem. BenchChem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Oper
  • 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol - NextSDS. NextSDS.
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  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. Cole-Parmer.
  • SAFETY D
  • 2-{[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride | Sapphire Bioscience. Sapphire Bioscience.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. U.S. Environmental Protection Agency.
  • 1602681-44-6|2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone - BLDpharm. BLDpharm.
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  • Chemical Waste Management Guide | Environmental Health & Safety - Boston University. Boston University.
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